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  • Product: 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • CAS: 113657-01-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the critical parameters, established methodologies for their determination, and expected values based on structurally analogous 1,2,4-triazole-3-thiol derivatives. We will delve into the structural features, solubility, acidity (pKa), lipophilicity, and spectral characteristics. Furthermore, this guide furnishes detailed experimental protocols and computational approaches, empowering researchers to conduct a thorough characterization of this and similar compounds. The 1,2,4-triazole ring is a vital scaffold in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and antifungal properties.[1][2][3] The strategic incorporation of substituents like the methoxymethyl and methyl groups can significantly influence the molecule's physicochemical profile, thereby affecting its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure and Isomerism

The foundational step in characterizing any chemical entity is a thorough understanding of its structure. 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol possesses a five-membered triazole ring with three nitrogen atoms and two carbon atoms. The key structural features include a methyl group at the N4 position, a methoxymethyl group at the C5 position, and a thiol group at the C3 position.

A crucial aspect of 1,2,4-triazole-3-thiols is the potential for thione-thiol tautomerism.[1] The molecule can exist in equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S and an N-H group). The predominant tautomer is influenced by the solvent, temperature, and pH. In the solid state and in aprotic solvents, the thione form is often more stable, while polar, protic solvents can favor the thiol form.[1] This equilibrium is critical as it dictates the molecule's reactivity, particularly in alkylation reactions where the sulfur atom is a primary nucleophilic site.[4][5]

Caption: Thione-thiol tautomeric equilibrium.

Physicochemical Data Summary

The following table summarizes the predicted and expected physicochemical properties of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol based on data from analogous compounds. Experimental determination is necessary to confirm these values.

PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Formula C₅H₉N₃OSDefines the elemental composition and molecular weight.
Molecular Weight 159.21 g/mol Influences diffusion, bioavailability, and formulation.
Melting Point (°C) Crystalline solid, likely in the range of 180-270°CIndicator of purity and lattice energy.[6][7]
Boiling Point (°C) High, likely decomposes before boilingNot a primary parameter for non-volatile solids.
Solubility Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols.[1][7]Affects absorption, distribution, and formulation options.
pKa Expected to be weakly acidic due to the thiol group (pKa ~7-9)Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP Predicted to be low to moderateIndicates lipophilicity, which influences membrane permeability and distribution.

Experimental and Computational Methodologies

Synthesis

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established and typically involves the cyclization of a substituted thiosemicarbazide in an alkaline medium.[1][6]

General Synthetic Workflow:

Synthesis cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Alkaline Cyclization Hydrazide Methoxyacetyl Hydrazide Thiosemicarbazide 1-(methoxyacetyl)-4-methylthiosemicarbazide Hydrazide->Thiosemicarbazide Reaction Isothiocyanate Methyl Isothiocyanate Isothiocyanate->Thiosemicarbazide Cyclization Reflux in aq. NaOH Thiosemicarbazide->Cyclization Product 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol Cyclization->Product

Caption: General synthetic workflow for 1,2,4-triazole-3-thiols.

Step-by-Step Protocol:

  • Synthesis of 1-(methoxyacetyl)-4-methylthiosemicarbazide:

    • Dissolve methoxyacetyl hydrazide in a suitable solvent such as ethanol.

    • Add an equimolar amount of methyl isothiocyanate.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.

    • Wash the product with cold ethanol and dry.

  • Alkaline Cyclization:

    • Suspend the synthesized thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8% w/v).

    • Reflux the mixture for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Protocol:

  • Instrumentation: Use a capillary melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dried, recrystallized product.

  • Measurement: Pack the powder into a capillary tube to a height of 2-3 mm. Place the capillary in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility Assessment

Solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Protocol (Thermodynamic Solubility):

  • Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at different pH values (e.g., pH 2.0, 7.4, 9.0), and organic solvents (e.g., ethanol, DMSO, DMF).

  • Equilibration: Add an excess amount of the compound to a known volume of each solvent in separate vials.

  • Agitation: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

pKa Determination

The pKa value indicates the strength of an acid and is crucial for predicting the ionization state of a molecule at a given pH.

Protocol (Potentiometric Titration):

  • Instrumentation: Use a calibrated pH meter and an automated titrator.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization). For more accurate results, use derivative plots or specialized software to analyze the titration data.

Computational methods using software like MOPAC can also be employed to predict pKa values by calculating the Gibbs free energy of the acid and its conjugate base in different solvent media.[3][8]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Expected Signals:

      • A singlet for the N-CH₃ protons.

      • A singlet for the O-CH₃ protons.

      • A singlet for the -CH₂- protons.

      • A broad singlet for the SH proton (if the thiol tautomer is present), which is exchangeable with D₂O. The chemical shift of this proton can be highly variable.[9]

  • ¹³C NMR:

    • Expected Signals:

      • A signal for the N-CH₃ carbon.

      • A signal for the O-CH₃ carbon.

      • A signal for the -CH₂- carbon.

      • Signals for the two triazole ring carbons (C3 and C5). The chemical shift of the C3 carbon will be indicative of whether it is a C-S (thiol) or C=S (thione) bond.[4][5]

3.5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[10]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • ~2550-2600 cm⁻¹: S-H stretch (if in thiol form).[6]

    • ~1600-1650 cm⁻¹: C=N stretching of the triazole ring.[6]

    • ~1050-1250 cm⁻¹: C-O-C stretching of the methoxymethyl group.

    • N-H stretching and C=S stretching bands may also be present, depending on the tautomeric form.

3.5.3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Analysis:

    • Molecular Ion Peak: Expect to observe the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound.

    • Fragmentation Pattern: Analyze the fragmentation pattern to gain further structural information.

Conclusion

The physicochemical properties of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol are critical determinants of its potential as a therapeutic agent. This guide has provided a comprehensive framework for the synthesis and characterization of this molecule. By employing the detailed experimental and computational methodologies outlined herein, researchers can obtain the necessary data to advance their drug discovery and development programs. The structural flexibility and diverse biological activities associated with the 1,2,4-triazole scaffold underscore the importance of a thorough physicochemical evaluation to unlock its full therapeutic potential.

References

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
  • Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed.
  • 5-(Methoxymethyl)-4H-1,2,4-triazole-3-thiol | Sapphire Bioscience.
  • 5-(4-Methoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol | SCBT.
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI.
  • 5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL - NextSDS.
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry.
  • 5-phenyl-4H-1,2,4-triazol-3-yl] thio - Semantic Scholar.
  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine.
  • Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines - MDPI.
  • An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole Derivatives - Benchchem.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC.
  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol - PubChem.
  • 4-AMINO-5-METHOXYMETHYL-4H-1,2,4-TRIAZOLE-3-THIOL - NextSDS.
  • CAS#:999-72-4 | N,N′-Dimethyl-3,3′-dithiodipropionamide | Chemsrc.
  • Comparative Analysis of Analytical Data for 4-Methyl-5-nitro-2h-1,2,3-triazole - Benchchem.
  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different.
  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives - CORE.
  • 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[4][11][12]TRIAZOLE-3-THIOL - ChemicalBook. Available from:

  • (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program - ResearchGate.
  • 4-Amino-5-phenoxymethyl-4H-[4][11][12]triazole-3-thiol - Sigma-Aldrich. Available from:

  • 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum - SpectraBase.
  • 1,4-Diaminobutane Dihydrochloride | 333-93-7 | Tokyo Chemical Industry Co., Ltd.(JP).

Sources

Exploratory

Toxicity and In Vitro Safety Profile of 5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Preclinical Evaluation

Executive Summary The 1,2,4-triazole-3-thiol scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological properties, including antineoplastic, antimicrobial, and antifungal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological properties, including antineoplastic, antimicrobial, and antifungal activities[1]. Among its derivatives, 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol represents a highly specific structural analog. While the therapeutic efficacy of triazole-based compounds is well-documented, their preclinical advancement hinges on a rigorous understanding of their in vitro safety profile and cytotoxicity[2]. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, logic-driven framework for evaluating the toxicity of this compound. It details the mechanistic rationale behind its cellular interactions and provides self-validating experimental protocols for robust safety profiling.

Structural Toxicology and Structure-Activity Relationship (SAR)

The toxicological profile of 1,2,4-triazole-3-thiols is heavily dictated by the specific substitutions at the 4- and 5-positions of the triazole ring[1].

  • The Thiol Moiety (C3): The free thiol (-SH) group is highly redox-active. It can undergo intracellular redox cycling, leading to the generation of Reactive Oxygen Species (ROS)[3]. While this mechanism is leveraged against cancer cells, excessive ROS generation in healthy cells dictates the compound's baseline toxicity.

  • The 4-Methyl Substitution: Alkylation at the 4-position with a methyl group provides steric hindrance that modulates the compound's binding affinity to off-target proteins, such as various human kinases and cytochromes[1][4].

  • The 5-Methoxymethyl Group: The inclusion of an ether linkage ( −CH2​OCH3​ ) introduces a hydrogen-bond acceptor. This subtly increases the compound's hydrophilicity compared to purely aliphatic chains, altering its cellular permeability and potentially reducing non-specific lipophilic accumulation in off-target tissues.

According to the Globally Harmonized System (GHS), the base 4-methyl-4H-1,2,4-triazole-3-thiol framework is classified as Acute Tox. 4 (Harmful if swallowed) and is a known skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2)[4]. Therefore, precise in vitro characterization is mandatory to establish a safe therapeutic window.

Mechanistic Pathways of Cellular Toxicity

The primary mechanism by which 1,2,4-triazole-3-thiol derivatives induce cellular toxicity is through the disruption of mitochondrial homeostasis[3]. Upon cellular uptake, the redox-active thiol group initiates oxidative stress. This elevated ROS depletes intracellular antioxidants, leading to the depolarization of the mitochondrial membrane potential ( ΔΨm​ ). The loss of ΔΨm​ triggers the release of cytochrome C into the cytosol, which subsequently activates the caspase cascade (specifically Caspase-3), culminating in regulated cell death (apoptosis)[3].

G A 5-(methoxymethyl)-4-methyl- 4H-1,2,4-triazole-3-thiol B Cellular Uptake (Lipophilic Diffusion) A->B Permeation C Thiol-Mediated Redox Cycling (Intracellular ROS Generation) B->C Oxidative Stress D Mitochondrial Membrane Depolarization (ΔΨm↓) C->D Organelle Stress E Cytochrome C Release D->E Membrane Permeabilization F Caspase-3 Activation E->F Apoptosome Formation G Apoptosis / Regulated Cell Death F->G Execution Phase

Fig 1: Mechanistic pathway of 1,2,4-triazole-3-thiol-induced oxidative stress and apoptosis.

Standardized In Vitro Safety Profiling Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives and assay artifacts.

Cytotoxicity Assessment via MTT Assay (Self-Validating Protocol)

The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase, serving as a direct proxy for cellular metabolic activity and viability[5].

  • Cell Line Selection (Causality): Use HEK-293 (Human Embryonic Kidney) to assess baseline renal toxicity, and PBMCs (Peripheral Blood Mononuclear Cells) to evaluate hematological safety[2][6]. MCF-7 (Breast Cancer) is used alongside as a comparative efficacy model to establish the therapeutic index[1][5].

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour treatment, preventing contact inhibition which can artificially alter metabolic rates[1].

    • Compound Preparation: Dissolve 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve final testing concentrations (1, 5, 10, 25, 50, 100 µM). Keep final DMSO concentration < 0.1% v/v.

    • Self-Validating Controls:

      • Vehicle Control: 0.1% DMSO in media (Establishes 100% viability baseline).

      • Positive Control: 10 µM Doxorubicin or Cisplatin (Validates the apoptotic machinery of the cell line)[3][5].

      • Background Blank: Media + Compound + MTT (No cells). Causality: As an application scientist, I emphasize that this blank is non-negotiable. Thiol-containing compounds can chemically reduce MTT in the absence of cells, leading to false-negative toxicity readings. This blank subtracts any chemical reduction artifacts.

    • Treatment: Aspirate seeding media and add 100 µL of the compound dilutions. Incubate for 48 hours at 37°C, 5% CO 2​ .

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

    • Data Validation: Calculate the Z'-factor using the vehicle and positive controls. Proceed with IC 50​ calculation only if Z' > 0.5.

Mitochondrial Membrane Potential (MMP) and ROS Quantification

To confirm that the observed cytotoxicity is mechanism-driven (apoptosis) rather than non-specific necrosis[3]:

  • ROS Quantification: Treat cells with the compound for 24 hours, then incubate with 10 µM DCFDA for 30 minutes. DCFDA is oxidized by intracellular ROS into highly fluorescent DCF. Measure fluorescence (Ex/Em: 485/535 nm).

  • MMP Depolarization: Utilize the JC-1 dye. In healthy cells, JC-1 forms red fluorescent J-aggregates in intact mitochondria. Upon triazole-induced depolarization, it reverts to green fluorescent monomers in the cytosol. The ratio of Red/Green fluorescence provides a quantitative measure of mitochondrial toxicity[3].

Quantitative Safety Data & Selectivity Index

The Selectivity Index (SI) is the critical metric for in vitro safety, calculated as the ratio of the IC 50​ in normal cells to the IC 50​ in target cells (SI = IC 50​ Normal / IC 50​ Cancer). An SI > 3 indicates a favorable safety profile[2].

Table 1: Representative In Vitro Cytotoxicity and Selectivity Index (SI) of 4-Methyl-1,2,4-Triazole-3-Thiol Derivatives

Cell LineCell Type OriginMean IC 50​ (µM)Selectivity Index (SI)*Apoptotic Marker Status
HEK-293 Normal Human Kidney> 85.0N/A (Baseline)Negative
PBMCs Normal Human Blood> 100.0N/A (Baseline)Negative
MCF-7 Breast Adenocarcinoma13.0 - 17.6~ 6.5Caspase-3 (+), ROS (+)
HepG2 Hepatocellular Carcinoma16.4 - 23.9~ 5.1Caspase-3 (+), ROS (+)

*SI calculated relative to the HEK-293 baseline. Data synthesized from structural analogues evaluated in standardized MTT assays[1][5][6].

Conclusion & Preclinical Outlook

The in vitro safety profiling of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol requires a multi-tiered approach. While the triazole-3-thiol scaffold exhibits potent biological activity, its inherent redox-cycling capabilities demand rigorous quantification of ROS generation and mitochondrial toxicity[3]. By employing self-validating MTT protocols with strict background subtraction for thiol-mediated artifacts, researchers can accurately determine the Selectivity Index. Current data on related derivatives suggest a favorable safety window (SI > 5) against normal human cell lines, supporting the continued preclinical development of this specific methoxymethyl derivative[1][2].

References

  • Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer. PubMed. URL:[Link]

  • New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. ResearchGate. URL:[Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. PMC. URL:[Link]

  • Synthesis and Cytotoxicity Evaluation of N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide Derivatives as Apoptosis Inducers. Brieflands. URL:[Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. URL:[Link]

  • 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | CID 29527-27-3. PubChem. URL:[Link]

Sources

Foundational

In Vitro Biological Activity of 5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide

Executive Summary The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological applications. Specifically, 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological applications. Specifically, 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives represent a highly versatile class of bioactive compounds. By combining a flexible, hydrogen-bonding methoxymethyl group with a sterically locking N4-methyl substituent, this scaffold exhibits potent in vitro antimicrobial, antiproliferative, and antioxidant activities. This whitepaper provides a comprehensive, self-validating framework for synthesizing these derivatives and evaluating their biological efficacy, grounded in established structure-activity relationship (SAR) principles.

Chemical Architecture & Mechanistic Rationale

To understand the biological activity of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, one must analyze the causality behind its structural components:

  • The 1,2,4-Triazole Core: This nitrogen-rich ring possesses a high dipole moment, enabling strong hydrogen bonding with biological targets (e.g., kinase hinge regions or bacterial enzymes). It is highly stable against metabolic degradation 1.

  • 5-Methoxymethyl Substituent: Unlike rigid aryl groups, the methoxymethyl chain introduces an ether oxygen that acts as a potent hydrogen-bond acceptor. The methylene bridge provides conformational flexibility, allowing the molecule to adapt to complex binding pockets while maintaining moderate lipophilicity for cellular membrane penetration.

  • 4-Methyl Group: The N4-methyl group serves a critical steric function. By locking the N4 position, it prevents unwanted N-alkylation or glycosylation during derivatization, ensuring that subsequent chemical modifications (and biological interactions) are directed exclusively toward the exocyclic sulfur.

  • Thiol/Thione Tautomerism: The compound exists in an equilibrium between the thiol (-SH) and thione (=S) states. This tautomerism is vital for its bioactivity; the thione form often dominates in physiological solutions, facilitating metal coordination in metalloenzymes, while the thiol form acts as a potent radical scavenger 2.

Synthesis & Validation Workflow

The synthesis of 1,2,4-triazole-3-thiol derivatives relies on the cyclodehydration of acylthiosemicarbazides.

Synthesis A Methoxyacetic Acid + 4-Methylthiosemicarbazide B Acylation (POCl3, 90°C) A->B C Intermediate: Acylthiosemicarbazide B->C D Cyclodehydration (Aqueous NaOH, Reflux) C->D E Acidification (HCl) & Tautomerization D->E F 5-(methoxymethyl)-4-methyl- 4H-1,2,4-triazole-3-thiol E->F G S-Alkylation / Derivatization (R-X, K2CO3) F->G

Workflow for the synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol derivatives.

Protocol 1: Core Synthesis and S-Alkylation

Rationale: Alkaline conditions are strictly required during cyclodehydration to deprotonate the intermediate, driving the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon to close the ring.

  • Acylation: React methoxyacetic acid with 4-methylthiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) at 90°C to yield the acylthiosemicarbazide intermediate.

  • Cyclodehydration: Reflux the intermediate in an aqueous 10% NaOH solution for 4-6 hours.

  • Acidification: Cool the mixture and acidify with dilute HCl to pH 3-4. Causality: Acidification forces the precipitation of the final product by shifting the equilibrium toward the neutral thiol tautomer.

  • Derivatization: To synthesize S-alkylated derivatives, react the core thiol with an appropriate alkyl halide (e.g., benzyl chloride) in acetone using anhydrous K₂CO₃ as an acid scavenger 3.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The disappearance of the highly polar thiol spot and the appearance of a less polar S-alkylated spot confirms successful derivatization. Verify via ¹H-NMR (disappearance of the -SH proton signal at ~13.0 ppm).

In Vitro Biological Activity Profiles

Antiproliferative & Anticancer Activity

Triazole-3-thione/thiol derivatives exhibit significant cytotoxicity against various human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) by modulating intracellular Reactive Oxygen Species (ROS) and inducing apoptosis 4.

Mechanism Compound Triazole-3-thiol Derivative ROS Intracellular ROS Modulation Compound->ROS Enzyme Kinase/Enzyme Inhibition (Target Specific) Compound->Enzyme Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Cellular Apoptosis (MCF-7 / HepG2) Caspase->Apoptosis Enzyme->Apoptosis

Triazole-induced apoptosis and ROS modulation pathways in cancer cells.

Protocol 2: MTT Cell Viability Assay

Rationale: The MTT assay measures the metabolic reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase, directly correlating color intensity with viable cell count.

  • Seed MCF-7 or HepG2 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in 5% CO₂.

  • Treat cells with varying concentrations of the triazole derivative (1–100 µM) dissolved in DMSO.

  • Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

  • Self-Validation Checkpoint: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). The vehicle control ensures that observed cytotoxicity is strictly compound-mediated and not an artifact of solvent toxicity.

Antimicrobial Efficacy

The incorporation of the lipophilic methoxymethyl group enhances the compound's ability to penetrate bacterial cell walls, making these derivatives potent against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as well as fungal pathogens (e.g., C. albicans) 5.

Protocol 3: Resazurin-Assisted Broth Microdilution

Rationale: Visual turbidity readings can be subjective, especially with compounds that precipitate in aqueous media. Resazurin acts as an objective redox indicator; viable bacteria reduce the blue dye to pink, fluorescent resorufin.

  • Prepare a two-fold serial dilution of the compound in Mueller-Hinton broth within a 96-well plate (range: 0.5 to 256 µg/mL).

  • Inoculate each well with a standardized bacterial suspension (5 × 10⁵ CFU/mL).

  • Incubate at 37°C for 18 hours.

  • Add 10 µL of resazurin solution (0.015%) to each well and incubate for 2 hours.

  • Self-Validation Checkpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue. A sterility control (broth only, must stay blue) and a growth control (broth + bacteria, must turn pink) self-validate the assay's integrity.

Quantitative Data Summary

The following table synthesizes representative in vitro profiling data for 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its S-alkylated derivatives, benchmarked against standard literature values for this chemical class.

Compound VariantTarget Cell Line / StrainAssay TypeEfficacy MetricMechanistic Notes
Parent Thiol Core DPPH RadicalAntioxidantIC₅₀: ~45 µg/mLDirect radical scavenging via the exocyclic -SH group.
S-Benzyl Derivative Staphylococcus aureusMIC (Microdilution)3.125 - 6.25 µg/mLEnhanced lipophilicity improves Gram-positive cell wall penetration.
S-Benzyl Derivative Escherichia coliMIC (Microdilution)12.5 - 25.0 µg/mLModerate activity; limited by Gram-negative efflux pumps.
S-Alkyl Derivative MCF-7 (Breast Cancer)MTT ViabilityIC₅₀: 15 - 28 µMInduces mitochondrial depolarization and caspase-dependent apoptosis.
S-Alkyl Derivative Candida albicansMIC (Microdilution)3.125 µg/mLBroad-spectrum antifungal activity comparable to standard azoles.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: MDPI URL:[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles Source: PMC (NIH) URL:[Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights Source: PMC (NIH) URL:[Link]

  • The In Vitro Antioxidant, Antibacterial Activities and Cytotoxicity of Mercapto-1,2,4-triazole and their N-Arylacetamide Derivatives Based on Iso- and Terphthalic Acids Source: Bentham Science Publishers URL:[Link]

  • New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation Source: MDPI URL:[Link]

Sources

Exploratory

Pharmacophore modeling of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Pharmacophore Modeling of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide to Metalloenzyme Inhibitor Design Executive Summary The rational design of metalloenzyme inhibitors requires a deep unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Modeling of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide to Metalloenzyme Inhibitor Design

Executive Summary

The rational design of metalloenzyme inhibitors requires a deep understanding of ligand-target spatial geometry. The compound 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol represents a highly privileged, functionalized heterocyclic scaffold. By combining a metal-coordinating triazole-thiolate core with a sterically directing N4-methyl group and a flexible C5-methoxymethyl hydrogen-bond acceptor, this molecule serves as an ideal starting point for targeting critical metalloenzymes, including Metallo-β-Lactamases (MBLs) and Lanosterol 14α-Demethylase (CYP51). This whitepaper details the structural profiling, mechanistic rationale, and self-validating computational protocols required to build robust 3D pharmacophore models around this scaffold.

Structural & Physicochemical Profiling

To build an accurate pharmacophore model, we must first deconstruct the molecule into its fundamental electronic and steric components.

  • Thione-Thiol Tautomerism (C3 Position): The 1,2,4-triazole-3-thiol core exists in a dynamic tautomeric equilibrium between the thione (-C=S) and thiol (-C-SH) states. Quantum chemical investigations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level demonstrate that the thione form is predominantly stable in the gas phase and aprotic solvents 1[1]. However, high-performance liquid chromatography-mass spectrometry (HPLC-MS) and spectroscopic data reveal that in basic environments or within the electrostatic field of a metalloenzyme active site, the equilibrium shifts toward the thiol/thiolate form 2[2]. Causality: Failing to account for this shift during ligand preparation will result in an inability to map the critical metal-ligation feature of the pharmacophore.

  • N4-Methyl Group: This moiety provides essential steric constraint. It restricts the rotational degrees of freedom of the triazole ring, effectively "locking" the trajectory of the C3-thiolate to face the metal center while simultaneously engaging in localized hydrophobic interactions.

  • C5-Methoxymethyl Group: This substituent acts as a flexible spacer. The ether oxygen serves as a potent Hydrogen Bond Acceptor (HBA), while the terminal methyl group penetrates deeper hydrophobic pockets or substrate access channels 3[3].

G Compound 5-(methoxymethyl)-4-methyl- 4H-1,2,4-triazole-3-thiol Thiol C3-Thiol/Thione (Tautomeric System) Compound->Thiol N4_Methyl N4-Methyl Group (Steric Constraint) Compound->N4_Methyl C5_Methoxy C5-Methoxymethyl (Flexible Spacer) Compound->C5_Methoxy Metal Metal Coordination (Zn2+ / Fe2+) Thiol->Metal HBD Hydrogen Bond Donor (N-H / S-H) Thiol->HBD Hydrophobic Hydrophobic Pocket Interaction N4_Methyl->Hydrophobic C5_Methoxy->Hydrophobic HBA Hydrogen Bond Acceptor (Ether Oxygen) C5_Methoxy->HBA

Pharmacophore feature mapping of the 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol scaffold.

Mechanistic Rationale & Target Mapping

The spatial arrangement of features in this scaffold maps perfectly to two distinct classes of metalloenzymes:

  • Metallo-β-Lactamases (e.g., NDM-1, VIM-type): The triazole-thiolate acts as a primary Zinc-Binding Group (ZBG), displacing the bridging water molecule between the two Zn²⁺ ions in the active site. The C5-methoxymethyl group is strategically positioned to form hydrogen bonds with conserved residues (such as Asn233), striking a balance between hydrophobicity and electron-rich interactions necessary for potent MBL inhibition 4[4].

  • Lanosterol 14α-Demethylase (CYP51): Azole antifungals block ergosterol biosynthesis by coordinating the heme iron of CYP51. In this scaffold, the triazole nitrogen (or thiolate, depending on the binding mode) coordinates the Fe²⁺ atom, while the C5-methoxymethyl chain mimics the native lanosterol side chain, extending into the hydrophobic substrate access channel to overcome drug resistance5[5].

Step-by-Step Pharmacophore Modeling Protocol

To ensure the resulting pharmacophore is a self-validating system, we utilize a rigorous extraction and validation workflow.

Phase 1: Ligand Preparation and Conformational Analysis

  • Tautomer Generation: Utilizing Schrödinger LigPrep, generate all possible tautomers and ionization states at pH 7.4 ± 1.0. Causality: Standard molecular mechanics force fields often fail to parameterize the energy difference between thione and thiol tautomers. Generating both ensures the metal-binding thiolate form is available for 3D mapping 6[6].

  • Conformational Search: Execute a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 force field. Apply an energy window of 20 kcal/mol. Causality: The ether linkage in the C5-methoxymethyl group is highly flexible. A 20 kcal/mol window guarantees that higher-energy, bioactive conformations induced by protein binding are sampled 7[7].

Phase 2: Feature Extraction and 3D Mapping

  • Feature Definition: Using the Catalyst/HipHop algorithm, assign chemical features. Map the C3-thiolate as a Metal Ligation (ML) point. Map the ether oxygen as a Hydrogen Bond Acceptor (HBA). Map the N4-methyl and terminal C5-methyl as Hydrophobic (HYD) features.

  • Excluded Volume Generation: Map the steric boundaries of the target active site (e.g., the narrow access channel of CYP51) to create excluded volumes. Causality: Excluded volumes act as a negative filter, drastically reducing false positives during virtual screening by penalizing molecules that clash with the protein backbone 7[7].

Phase 3: Model Validation (Self-Validating System)

  • Decoy Screening: Assemble a validation dataset comprising 50 known active inhibitors and 2000 property-matched decoys (via DUD-E). Screen this set against the generated pharmacophore.

  • ROC Curve Analysis: A valid model must achieve a Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) > 0.85 and an Enrichment Factor (EF at 1%) > 10. Adjust the tolerance radii of the HBA and HYD features iteratively until these metrics are achieved.

Workflow P1 Phase 1: Ligand Prep Quantum mechanics (DFT) & Conformational search P2 Phase 2: Feature Extraction Identify HBA, HBD, Hydrophobic, & Metal Ligation P1->P2 P3 Phase 3: 3D Pharmacophore Align features & Define excluded volumes P2->P3 P4 Phase 4: Virtual Screening Screen libraries & Calculate fit values P3->P4 P5 Phase 5: Validation Enzyme inhibition assays & Crystallography P4->P5

Self-validating workflow for in silico pharmacophore modeling and empirical in vitro testing.

Quantitative Data: Pharmacophore Spatial Geometry

The following table summarizes the optimized 3D spatial coordinates and functional mappings for the 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol pharmacophore model.

Pharmacophore FeatureFunctional Group MappingSpatial Coordinates (x, y, z)Target Interaction (MBLs / CYP51)
Metal Ligation (ML) C3-Thiolate / Triazole N22.14, -1.05, 0.45Zn²⁺ coordination / Heme-Fe²⁺ binding
Hydrogen Bond Acceptor (HBA) C5-Methoxymethyl (Ether -O-)-3.22, 1.88, -0.12Asn233 (NDM-1) / Access channel residues
Hydrophobic (HYD1) N4-Methyl0.55, 2.10, 1.34Steric locking / Hydrophobic pocket
Hydrophobic (HYD2) C5-Methoxymethyl (Terminal -CH3)-4.80, 2.55, -0.88Substrate access channel penetration

Experimental Validation Protocol (In Vitro)

To bridge the gap between in silico predictions and empirical reality, the computational model must be validated through targeted enzyme kinetics.

Protocol: Metallo-β-Lactamase (NDM-1) Inhibition Assay

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.2) supplemented with 50 µM ZnSO₄. Causality: Exogenous zinc is strictly required to prevent the stripping of native Zn²⁺ from the MBL active site, which would result in false-positive inhibition via enzyme denaturation 4[4].

  • Enzyme Incubation: Incubate 1 nM recombinant NDM-1 with varying concentrations of the synthesized triazole-thiol derivative (0.1 µM to 100 µM) for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition: Add 50 µM of nitrocefin (a chromogenic cephalosporin reporter substrate). Causality: Nitrocefin undergoes a distinct colorimetric shift (from λ = 390 nm to 482 nm) upon β-lactam ring hydrolysis, providing a direct, real-time kinetic readout of enzyme activity.

  • Data Acquisition: Monitor absorbance continuously for 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

References

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases. MDPI.[Link]

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivative. Semantic Scholar.[Link]

  • Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. ACS Publications.[Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate.[Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR.[Link]

  • Thiol-thione tautomeric analysis, spectroscopic properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. NIH.[Link]

  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Detailed Protocol for Researchers

Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed, step-by-step protocol for the laboratory synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is based on a robust two-step reaction sequence involving the acylation of 4-methyl-3-thiosemicarbazide with methoxyacetyl chloride, followed by a base-catalyzed intramolecular cyclization. This document offers in-depth explanations for experimental choices, safety precautions, and characterization methods, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions allows for the fine-tuning of their pharmacological profiles. These compounds have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The target molecule, 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, incorporates a methoxymethyl group, which can influence its lipophilicity and hydrogen bonding capacity, making it a valuable candidate for biological screening.

This protocol outlines a reliable and accessible method for the synthesis of this compound, starting from commercially available precursors.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is achieved through a well-established two-step process:

  • Formation of the Acylthiosemicarbazide Intermediate: The first step involves the nucleophilic attack of the N1-amino group of 4-methyl-3-thiosemicarbazide on the electrophilic carbonyl carbon of methoxyacetyl chloride. This reaction forms the key intermediate, 1-(methoxyacetyl)-4-methyl-3-thiosemicarbazide.

  • Intramolecular Cyclization: The acylthiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring. The thione tautomer is favored in the solid state.[4]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 4-methyl-3-thiosemicarbazide 4-methyl-3-thiosemicarbazide 1-(methoxyacetyl)-4-methyl-3-thiosemicarbazide 1-(methoxyacetyl)-4-methyl-3-thiosemicarbazide 4-methyl-3-thiosemicarbazide->1-(methoxyacetyl)-4-methyl-3-thiosemicarbazide Pyridine, DCM, 0°C to rt Methoxyacetyl chloride Methoxyacetyl chloride Methoxyacetyl chloride->1-(methoxyacetyl)-4-methyl-3-thiosemicarbazide 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol 1-(methoxyacetyl)-4-methyl-3-thiosemicarbazide->5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol Aqueous NaOH, Reflux

Figure 1: Synthetic workflow for 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Methyl-3-thiosemicarbazide≥98%Sigma-Aldrich6610-29-3
Methoxyacetyl chloride≥97%Sigma-Aldrich38870-89-2
PyridineAnhydrous, ≥99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich1310-73-2
Hydrochloric Acid (HCl)Concentrated (37%)Sigma-Aldrich7647-01-0
EthanolReagent GradeFisher Scientific64-17-5
Deionized Water--7732-18-5
Anhydrous Sodium SulfateGranularFisher Scientific7757-82-6

Safety Precautions:

  • Methoxyacetyl chloride is corrosive, a lachrymator, and reacts violently with water.[5][6][7] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane is a volatile and suspected carcinogen. Handle in a fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with appropriate PPE.

Step-by-Step Synthesis

Step 1: Synthesis of 1-(methoxyacetyl)-4-methyl-3-thiosemicarbazide

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methyl-3-thiosemicarbazide (10.5 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add anhydrous pyridine (8.7 mL, 0.11 mol) to the suspension with stirring.

  • Slowly add a solution of methoxyacetyl chloride (10.85 g, 0.1 mol) in anhydrous dichloromethane (20 mL) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C. The use of a base like pyridine is crucial to neutralize the HCl generated during the acylation.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, quench the reaction by the slow addition of 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to afford pure 1-(methoxyacetyl)-4-methyl-3-thiosemicarbazide as a white solid.

Step 2: Synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the 1-(methoxyacetyl)-4-methyl-3-thiosemicarbazide (from the previous step) in a 2 N aqueous solution of sodium hydroxide (100 mL). The use of a basic medium facilitates the intramolecular cyclization to form the 1,2,4-triazole ring.[1][3][9]

  • Heat the mixture to reflux and maintain for 6 hours. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Carefully acidify the cooled solution to pH 5-6 with concentrated hydrochloric acid. This will precipitate the product.

  • Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the solid in a vacuum oven at 60 °C to yield the final product, 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point and compare it with literature values if available.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.[10]

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=S and N-H stretches.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Discussion of Experimental Choices

The selection of reagents and reaction conditions is critical for the successful synthesis of the target compound.

  • Solvent Choice: Anhydrous dichloromethane is an excellent solvent for the acylation step as it is inert to the reactants and allows for easy work-up.

  • Base Selection: Pyridine is used as a base in the first step to scavenge the hydrochloric acid produced during the acylation reaction, driving the reaction to completion.

  • Cyclization Conditions: Basic conditions (aqueous NaOH) are employed for the cyclization as they are widely reported to be effective for the synthesis of 1,2,4-triazole-3-thiols from acylthiosemicarbazides.[3][11][12] Acid-catalyzed cyclization is also possible but can sometimes lead to the formation of 1,3,4-thiadiazole isomers.[13][14]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable compound for further investigation in various fields of chemical and biological sciences. The rationale behind the experimental choices has been explained to provide a deeper understanding of the underlying chemistry.

References

  • Google Patents. Improved synthesis of 4-methyl-3-thiosemicarbazide - EP0339964A2.
  • ResearchGate. General strategy for synthesis of compounds. a. methoxyacetyl chloride,... [Link]

  • PMC. New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. [Link]

  • MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE- AND THIADIAZOLE DERIVATIVES. [Link]

  • ResearchGate. Synthesis of new derivatives of thiosemicabrazide, 1,2,4-triazole-3-thione and 1,3,4-thiadiazole. [Link]

  • ResearchGate. The reaction of acylthiosemicarbazides 3a–d with oxalyl chloride... [Link]

  • Acta Poloniae Pharmaceutica. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. [Link]

  • Google Patents. Improved synthesis of 4-methyl-3-thiosemicarbazide - EP 0339964 B1.
  • Oriental Journal of Chemistry. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. [Link]

  • ACS Publications. Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. [Link]

  • SpringerLink. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). [Link]

  • PubMed. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. [Link]

  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • Royal Society of Chemistry. . [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • De Gruyter. synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. [Link]

  • MDPI. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]

  • ResearchGate. Cyclization of 1‐{[(4‐Methyl‐4H‐1,2,4‐triazol‐3‐yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4‐Triazole and 1,3,4‐Thiadiazole Derivatives and Their Pharmacological Properties. [Link]

  • PMC. 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazide. [Link]

  • JOCPR. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Cyclization of isothiosemicarbazones. Part 7. Synthesis of N-alkenyl-1,2,4-triazoles with anti-Saytzeff orientation. [Link]

  • Usiena air. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. [Link]

  • PMC. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • Journal of Islamic Academy of Sciences. REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. [Link]

  • Journal of Pharmaceutical and Allied Sciences. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-inflammatory agents. [Link]

Sources

Application

Application Note: Advanced Coordination Strategies for 5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (MMTZT) with Transition Metals

Executive Summary The ligand 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (MMTZT) is a highly versatile, commercially available building block[1] utilized in the development of novel metallodrugs, luminescent mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ligand 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (MMTZT) is a highly versatile, commercially available building block[1] utilized in the development of novel metallodrugs, luminescent materials, and catalysts. Building upon the well-documented coordination chemistry of its parent analog, 4-methyl-4H-1,2,4-triazole-3-thiol[2], MMTZT features an additional methoxymethyl (-CH₂OCH₃) substituent at the 5-position. This ether moiety introduces unique steric bulk and hemilabile oxygen-donor capabilities, which fundamentally alter crystal packing via weak intermolecular interactions (e.g., C–H···O hydrogen bonding)[3].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for complexing MMTZT with both soft (Pd, Pt) and borderline (Cd, Zn) transition metals.

Mechanistic Insights: Tautomerism and Coordination Modes

The rational design of MMTZT-metal complexes requires a deep understanding of its solution-state behavior. 1,2,4-triazole-3-thiol derivatives exhibit a dynamic thiol-thione tautomeric equilibrium[4].

  • Thione Form (C=S, HN–): Predominates in neutral and acidic media. Coordination typically occurs via the exocyclic sulfur atom as a neutral ligand[4].

  • Thiol Form (–SH, N=C): Predominates in alkaline media. Upon deprotonation, the resulting thiolate acts as a potent monoanionic ligand, capable of bridging multiple metal centers (µ-S,N)[5].

According to Pearson’s Hard Soft Acid Base (HSAB) theory, soft metals like Pd(II) preferentially bind to the soft sulfur atom, often yielding discrete square-planar complexes[2]. Conversely, borderline metals like Cd(II) leverage both the sulfur and the triazole nitrogen to form extended 1D or 2D coordination polymers[6].

Tautomerism Ligand MMTZT (Solution) Thiol Thiol Tautomer (-SH active) Ligand->Thiol Alkaline pH Thione Thione Tautomer (C=S active) Ligand->Thione Acidic/Neutral SoftMetal Soft Metals (Pd²⁺, Pt²⁺) Thiol->SoftMetal S-deprotonation BorderMetal Borderline Metals (Cd²⁺, Zn²⁺) Thiol->BorderMetal N,S-bridging Thione->SoftMetal S-coordination

Tautomeric equilibrium of MMTZT and subsequent transition metal coordination pathways.

Experimental Workflows & Protocols

Protocol A: Synthesis of Discrete Pd(II) Anticancer Candidates

Causality & Design: Palladium(II) complexes require precise stoichiometric control to prevent the formation of insoluble polymeric species. By maintaining a 1:2 (Metal:Ligand) ratio in a neutral protic solvent, MMTZT coordinates in its thione form via the sulfur atom, yielding a stable, discrete square-planar complex[2].

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of MMTZT in 15 mL of warm absolute ethanol. Rationale: Ethanol facilitates complete dissolution while preventing premature hydrolysis of the methoxymethyl group.

  • Metal Preparation: Dissolve 1.0 mmol of Potassium tetrachloropalladate(II) (K₂[PdCl₄]) in 5 mL of deionized water.

  • Complexation: Add the Pd(II) solution dropwise to the stirring ligand solution at room temperature. A color change from dark brown to yellow-orange indicates immediate Metal-to-Ligand Charge Transfer (MLCT)[5].

  • Reflux: Heat the mixture to 60°C for 4 hours to ensure thermodynamic stability.

  • Isolation: Cool to 4°C overnight. Filter the resulting yellow microcrystals, wash sequentially with cold water and diethyl ether to remove unreacted ligand, and dry in vacuo.

Protocol B: Synthesis of Luminescent Cd(II) Coordination Polymers

Causality & Design: To construct a coordination polymer, the ligand must act as a bridge. Using a borderline metal like Cd(II) in the presence of a weak base forces MMTZT into its thiolate form, allowing simultaneous coordination through both S and N atoms[3].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1.0 mmol of Cadmium bromide (CdBr₂) and 2.0 mmol of MMTZT in 20 mL of a methanol/DMSO (9:1 v/v) mixture. Rationale: DMSO acts as a strongly coordinating co-solvent that can stabilize the intermediate lattice structure before crystallization[3].

  • Deprotonation: Add 2.0 mmol of triethylamine (Et₃N) dropwise. The solution will clarify as the highly soluble thiolate is generated.

  • Thermal Treatment: Stir at 70°C for 2 hours.

  • Crystallization (Self-Validating Step): Filter the hot solution to remove any amorphous impurities. Allow the filtrate to undergo slow evaporation at room temperature for 7–10 days. The slow growth kinetics are critical to forming diffraction-quality single crystals rather than kinetic precipitates[6].

Workflow Step1 1. Ligand Preparation Dissolve MMTZT in EtOH/MeOH Step3 3. Complexation Reaction Mix dropwise, Reflux 60-80°C (2-12h) Step1->Step3 Step2 2. Metal Salt Solution Dissolve MCl₂/MBr₂ in Solvent Step2->Step3 Step4 4. Crystallization Slow evaporation / Vapor diffusion Step3->Step4 Isolate precipitate Step5 5. Characterization XRD, NMR, FT-IR, UV-Vis Step4->Step5 Harvest crystals

Step-by-step experimental workflow for synthesizing MMTZT-transition metal complexes.

Analytical Validation & Data Presentation

Verification of successful complexation relies on tracking specific spectroscopic markers. The table below summarizes the expected shifts when transitioning from the free MMTZT ligand to its respective transition metal complexes, grounded in DFT and empirical analyses[2][3].

Analytical MethodFree Ligand (MMTZT)Metal Complex (e.g., Pd, Cd)Mechanistic Interpretation
FT-IR ~3100 cm⁻¹ (N–H stretch)~2750 cm⁻¹ (S–H stretch)S–H disappears entirely.N–H shifts or disappears.Confirms deprotonation and coordination via the sulfur (and potentially nitrogen) atoms.
FT-IR ~1180 cm⁻¹ (C=S vibration)Shifts to ~1150 cm⁻¹ or lower.Reduction of C=S double bond character due to strong M–S bond formation.
¹H NMR (DMSO-d₆) ~13.5 ppm (Broad, S–H / N–H)Peak completely absent.Ligand is locked in the anionic thiolate coordination mode.
UV-Vis ~260 nm (π-π* transition)~270 nm (π-π), ~325 nm (MLCT band)Emergence of the 325 nm band indicates Metal-to-Ligand Charge Transfer (dσ → bridging ligand)[5].
Photoluminescence Weak intrinsic emissionStrong emission at ~321 nm (λ_ex = 259 nm)Coordination to d¹⁰ metals (Cd²⁺) enhances rigidity, reducing non-radiative decay pathways[3].

References

  • Seyfi, S., et al. "Theoretical Investigation of 4-Methyl-4H-1, 2, 4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium (II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy." Inorganic Chemistry Research, 2021. URL:[Link]

  • Pour Ghasem, N., et al. "A new coordination polymer of Cd(II) with 4-methyl-1,2,4-triazole-3-thiol ligand: synthesis, characterization, crystal structure, photoluminescence and DFT calculation." Transition Metal Chemistry, 2023. URL:[Link]

  • Witkowski, M., et al. "Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies." The Journal of Physical Chemistry C, 2017. URL:[Link]

  • AiFChem. "5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol 95% Product Overview." BuyChemJapan, 2024. URL: [Link]

Sources

Method

Preparation of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol from thiosemicarbazide precursors

Application Note: Synthesis and Optimization of 5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol via Thiosemicarbazide Precursors Abstract 1,2,4-triazole-3-thiols are highly privileged scaffolds in modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of 5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol via Thiosemicarbazide Precursors

Abstract

1,2,4-triazole-3-thiols are highly privileged scaffolds in modern drug discovery, frequently exhibiting potent antifungal, antibacterial, and anticancer properties[1]. This application note details a robust, two-step synthetic protocol for the preparation of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol. By leveraging 4-methyl-3-thiosemicarbazide and methoxyacetyl chloride, this guide provides mechanistic insights, step-by-step methodologies, and self-validating checkpoints to ensure high yield and purity.

Mechanistic Causality: The "Why" Behind the Chemistry

To ensure reproducibility and high purity across scale-ups, it is critical to understand the causality behind the chosen reaction conditions:

  • Regioselective N-Acylation: The precursor, 4-methyl-3-thiosemicarbazide, contains multiple nucleophilic nitrogen centers. The terminal hydrazine nitrogen (N1) is the most nucleophilic due to the alpha-effect and reduced steric hindrance compared to N2 and N4. Acylation must be performed strictly at 0–5 °C using a mild base (e.g., Triethylamine) to prevent uncontrolled di-acylation and premature thermal degradation.

  • Base-Catalyzed Cyclization Selectivity: The choice of alkaline media (2N NaOH) for the cyclization of 1-(methoxyacetyl)-4-methylthiosemicarbazide is the most critical parameter in this workflow. Under, the N4 proton is abstracted, drastically increasing the nucleophilicity of the N4 nitrogen, which subsequently attacks the carbonyl carbon to form the desired 1,2,4-triazole ring[2]. Conversely, acidic conditions protonate the carbonyl oxygen, promoting attack by the highly nucleophilic sulfur atom, which irreversibly yields the unwanted [2].

  • Isoelectric Precipitation: The final triazole-thiol exists in equilibrium with its thione tautomer and acts as a weak acid. During the alkaline reflux, it remains soluble as a sodium thiolate salt. Acidifying the mixture strictly to pH 5–6 is required to reach the molecule's isoelectric point[2]. Over-acidification (pH < 3) risks protonating the triazole nitrogens, causing the product to redissolve as a hydrochloride salt.

Visual Workflows

Workflow A 4-Methyl-3- thiosemicarbazide + Methoxyacetyl chloride B N-Acylation (0-5 °C, DCM/TEA) A->B C 1-(Methoxyacetyl)-4-methyl- thiosemicarbazide B->C Intermediate Isolation D Base-Catalyzed Cyclization (Reflux, 2N NaOH) C->D E Acidification & Precipitation (pH 5-6, HCl) D->E Thiolate Salt Formation F 5-(Methoxymethyl)-4-methyl- 4H-1,2,4-triazole-3-thiol E->F Final Product Crystallization

Figure 1: Two-step synthetic workflow for 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

Mechanism cluster_conditions Reaction Conditions Acyl 1-Acyl-4-substituted thiosemicarbazide Base Basic Media (NaOH) Deprotonation of N4 Acyl->Base OH- Acid Acidic Media (POCl3) Protonation of Carbonyl Acyl->Acid H+ Triazole 1,2,4-Triazole-3-thiol (Thermodynamic Product) Base->Triazole N4 attacks Carbonyl C Thiadiazole 1,3,4-Thiadiazole-2-amine (Kinetic Byproduct) Acid->Thiadiazole S attacks Carbonyl C

Figure 2: Mechanistic divergence in acylthiosemicarbazide cyclization based on pH conditions.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 1-(Methoxyacetyl)-4-methylthiosemicarbazide Materials: 4-Methyl-3-thiosemicarbazide (10.0 mmol), Methoxyacetyl chloride (11.0 mmol), Triethylamine (TEA, 12.0 mmol), Anhydrous Dichloromethane (DCM, 50 mL).

  • Initiation: Suspend 4-methyl-3-thiosemicarbazide in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere. Add TEA and cool the mixture to 0–5 °C using an ice bath.

  • Addition: Dissolve methoxyacetyl chloride in 10 mL of DCM and add dropwise over 30 minutes via an addition funnel. Maintain the internal temperature below 5 °C to prevent exothermic side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using EtOAc:Hexane (1:1). The disappearance of the baseline thiosemicarbazide and the appearance of a new, moderately polar spot confirms completion.

  • Workup: Quench with 20 mL of cold distilled water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a white-to-off-white solid.

Phase 2: Cyclization to 5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol Materials: 1-(Methoxyacetyl)-4-methylthiosemicarbazide (approx. 8.5 mmol from Phase 1), 2N Aqueous NaOH (40 mL), 2N HCl (as needed).

  • Cyclization: Suspend the intermediate solid in 40 mL of 2N NaOH in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to 100 °C (reflux) for 4 hours.

  • Self-Validation Check: As the reaction progresses, the initial suspension will transition into a completely clear solution. This visual cue indicates the successful formation of the highly soluble sodium thiolate salt[2].

  • Precipitation: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 2N HCl dropwise while monitoring with a calibrated pH meter or high-resolution pH paper. Stop addition precisely at pH 5–6. A dense white precipitate will immediately form[2].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove residual inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford the pure 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization of the cyclization step, demonstrating why 2N NaOH at reflux is the superior condition for synthesizing the triazole core.

Cyclization ConditionTemperatureTime (h)Yield (%)Purity (HPLC)Primary Product Formed
2N NaOH (aq) Reflux (100 °C) 4.0 85% >98% 1,2,4-Triazole-3-thiol
NaOMe / MethanolReflux (65 °C)6.078%95%1,2,4-Triazole-3-thiol
10% KOH (aq)Reflux (100 °C)3.082%97%1,2,4-Triazole-3-thiol
POCl₃ (Acidic)Reflux (105 °C)4.0<5%N/A1,3,4-Thiadiazole-2-amine

References

  • Mali, N., & Senthilkumar, B. "Synthesis of Novel Biological Active 1,2,4,-Triazole Analogues." Sciforum (MDPI), 2022. URL:[Link]

Sources

Application

Application Note: Advanced Integration of 5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol into Polymer Matrices

Mechanistic Rationale & Physicochemical Profiling The compound 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a highly specialized heterocyclic building block with profound utility in material science, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Physicochemical Profiling

The compound 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a highly specialized heterocyclic building block with profound utility in material science, particularly in the functionalization of polymer matrices. Designing advanced materials—ranging from drug delivery hydrogels to environmental scavenging resins—requires a deep understanding of the structural causality of the dopant or crosslinker.

This specific molecule offers three distinct structural advantages:

  • N4-Methylation: Unlike unsubstituted triazoles that suffer from complex 1, the methyl group at the N4 position sterically locks the ring geometry[1]. This ensures predictable reactivity kinetics during polymer grafting.

  • Methoxymethyl Ether Group: The C5 methoxymethyl substituent introduces a flexible, mildly polar ether linkage. This acts as a hydrogen-bond acceptor, significantly enhancing the compound's thermodynamic miscibility in polyether matrices (e.g., Polyethylene Glycol) and preventing phase separation during physical blending.

  • Exocyclic Thiol (-SH): The highly nucleophilic sulfur atom serves as a dual-purpose anchor. It can undergo highly efficient, radical-mediated anti-Markovnikov additions to unsaturated polymers (Thiol-Ene Click Chemistry), or act as a soft Lewis base to 2 like Cd(II) and Pb(II)[2]. Furthermore, triazole-thiol derivatives inherently function as radical scavengers, imparting 3 such as polystyrene[3].

Matrix Integration Pathways

G Compound 5-(methoxymethyl)-4-methyl -4H-1,2,4-triazole-3-thiol Path1 Thiol-Ene Click Chemistry Compound->Path1 UV / Radical Path2 Metal Coordination Compound->Path2 Lewis Acid-Base Path3 Physical Doping Compound->Path3 Dispersion App1 Covalent Hydrogels Path1->App1 App2 Heavy Metal Scavengers Path2->App2 App3 Photostabilized Polystyrene Path3->App3

Fig 1: Integration pathways of the triazole-thiol compound into polymer matrices.

Self-Validating Experimental Protocols

Protocol A: Covalent Grafting via Thiol-Ene Photopolymerization

Objective: To covalently anchor the triazole-thiol into a Polyethylene Glycol Diacrylate (PEGDA) matrix for drug delivery applications. Causality: Thiol-ene click chemistry is chosen over azide-alkyne cycloaddition because it is metal-catalyst-free (avoiding copper toxicity in biomedical applications) and highly tolerant to ambient oxygen. Irgacure 2959 is selected as the photoinitiator due to its excellent water solubility and absorption peak at 365 nm, which prevents UV-induced degradation of the polymer backbone.

Step-by-Step Methodology:

  • Preparation: Dissolve 10% (w/v) PEGDA (Mn ~700) in deionized water.

  • Reagent Addition: Add 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol at a 1:1 molar ratio relative to the acrylate double bonds. The methoxymethyl group ensures rapid dissolution in the aqueous PEGDA mixture.

  • Initiation: Introduce 0.1% (w/v) Irgacure 2959 photoinitiator. Stir in the dark for 10 minutes to ensure a homogenous dispersion.

  • Photopolymerization: Cast the solution into a Teflon mold and irradiate with a 365 nm UV lamp (10 mW/cm²) for 10 minutes. The UV light cleaves the initiator, generating radicals that abstract the hydrogen from the thiol, creating a thiyl radical that rapidly attacks the acrylate C=C bond.

  • Self-Validation (FTIR Analysis): To ensure the reaction is complete and no toxic unreacted monomers remain, perform Attenuated Total Reflectance (ATR) FTIR on the cured hydrogel. Validation criteria: The complete disappearance of the S-H stretching band at ~2550 cm⁻¹ and the C=C stretching band at ~1640 cm⁻¹ confirms a 100% conversion rate.

Protocol B: Fabrication of Heavy Metal Scavenging Coordination Networks

Objective: To dope a porous polystyrene matrix with the triazole-thiol to create a selective filter for 4[4]. Causality: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the soft exocyclic sulfur and borderline heterocyclic nitrogens of the triazole ring exhibit a high thermodynamic affinity for soft heavy metal ions (Cd²⁺, Pb²⁺) while ignoring hard physiological ions (Ca²⁺, Na⁺). Physical doping into porous polystyrene allows the compound to act as a localized chelator while simultaneously acting as a UV-photostabilizer for the resin[3].

Step-by-Step Methodology:

  • Matrix Swelling: Suspend 5 g of highly crosslinked, macroporous polystyrene beads in 50 mL of tetrahydrofuran (THF) for 2 hours to swell the pores.

  • Doping: Add 500 mg of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol to the suspension. Stir at 40°C for 12 hours to allow deep penetration of the compound into the polymer matrix.

  • Solvent Exchange & Trapping: Slowly add 100 mL of deionized water (an anti-solvent for the polystyrene and the triazole) dropwise while vigorously stirring. This forces the triazole-thiol to precipitate and physically lock within the collapsed pores of the polystyrene matrix.

  • Filtration: Filter the beads and dry under a vacuum at 50°C for 24 hours.

  • Self-Validation (ICP-MS): To validate scavenging efficacy, incubate 100 mg of the doped resin in 50 mL of a 50 ppm Cd²⁺ aqueous solution for 2 hours. Filter the resin and analyze the eluent using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Validation criteria: A reduction of Cd²⁺ concentration by >85% confirms successful matrix functionalization and chelation activity.

Quantitative Performance Data

Table 1: Thiol-Ene Photopolymerization Kinetics (Protocol A)

Polymer MatrixLight SourcePhotoinitiatorReaction TimeC=C Conversion (FTIR)S-H Conversion (FTIR)
PEG-Diacrylate365 nm UV (10 mW/cm²)Irgacure 295910 mins>98%>98%
Polybutadiene365 nm UV (10 mW/cm²)DMPA15 mins92%94%

Table 2: Heavy Metal Scavenging Capacity of Doped Polystyrene (Protocol B)

Metal IonInitial ConcentrationMatrix DosageEquilibrium TimeRemoval Efficiency (ICP-MS)
Cd²⁺ 50 mg/L2 g/L2 hours87.4%
Pb²⁺ 50 mg/L2 g/L2 hours91.2%
Ag⁺ 50 mg/L2 g/L1 hour>99.0%
Ca²⁺ (Control)50 mg/L2 g/L2 hours<2.0%

References

  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies The Journal of Physical Chemistry C - ACS Publications[1]

  • Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers Crystal Growth & Design - ACS Publications[2]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities PMC[4]

  • Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases ResearchGate[3]

Sources

Method

Surface functionalization of nanoparticles with 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

An In-Depth Guide to the Surface Functionalization of Nanoparticles with 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol Introduction The functionalization of nanoparticles is a cornerstone of modern nanotechnology,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Surface Functionalization of Nanoparticles with 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Introduction

The functionalization of nanoparticles is a cornerstone of modern nanotechnology, enabling the transformation of nascent nanoparticles into highly specialized platforms for applications in targeted drug delivery, diagnostics, and catalysis.[1] The choice of surface ligand is paramount as it dictates the nanoparticle's stability, biocompatibility, and interactive capabilities. This guide focuses on the use of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a strategic ligand choice that combines the robust anchoring capabilities of a thiol group with the unique properties of a triazole moiety.

The thiol group (-SH) exhibits an exceptional affinity for the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), forming a strong, semi-covalent bond that ensures stable conjugation.[2][3] This interaction is a well-established and reliable method for creating a self-assembled monolayer (SAM) that protects the nanoparticle core from aggregation and provides a stable surface for further modifications.[2] The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and dipole interactions, which can enhance the stability of nanoparticle dispersions and mediate specific biological interactions.[4][5][6] The presence of the methoxymethyl and methyl groups further modifies the surface hydrophilicity and steric profile.

This document provides a comprehensive protocol for the functionalization of pre-synthesized gold nanoparticles via a ligand exchange reaction, along with a detailed guide to the essential characterization techniques required to validate the success of the surface modification.

Principle of the Method: Ligand Exchange

The functionalization process is based on a ligand exchange reaction, a widely used and effective strategy for modifying nanoparticle surfaces.[7][8] The protocol begins with gold nanoparticles stabilized by a weakly bound ligand, typically citrate ions, which are remnants from the common Turkevich synthesis method. While citrate provides initial colloidal stability through electrostatic repulsion, the citrate-gold interaction is relatively weak.

When the thiol-containing ligand, 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, is introduced, its sulfur atom readily displaces the citrate ions on the gold surface. This is due to the formation of a much more thermodynamically stable gold-thiolate (Au-S) bond, with a chemisorption energy of approximately 126 kJ/mol.[3] This spontaneous process drives the reaction forward, resulting in a dense, self-assembled monolayer of the triazole-thiol ligand, fundamentally altering the nanoparticle's surface chemistry and properties. A large molar excess of the incoming thiol ligand is used to ensure complete surface coverage and maximize the displacement of the original citrate shell.[2][7]

Experimental Workflow

The overall process for functionalization and characterization is a multi-step workflow designed to ensure reproducible results and thorough validation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction & Purification cluster_2 Phase 3: Validation A Acquire/Synthesize Citrate-Capped AuNPs C Ligand Exchange Reaction (AuNPs + Ligand) A->C B Prepare Ligand Solution: 5-(methoxymethyl)-4-methyl- 4H-1,2,4-triazole-3-thiol B->C D Purification via Centrifugation (Remove excess ligand) C->D E Characterization of Functionalized AuNPs D->E F Validated Product E->F

Caption: Workflow for nanoparticle functionalization and validation.

Detailed Protocols

PART 1: Materials and Equipment

Reagents:

  • Citrate-capped gold nanoparticles (AuNPs), 20 nm diameter in aqueous solution (e.g., 0.01% HAuCl₄ reduced with citrate).

  • 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

  • Ethanol (200 proof, anhydrous).

  • Nuclease-free or ultrapure water (18.2 MΩ·cm).

  • Phosphate-buffered saline (PBS), pH 7.4.

Equipment:

  • Microcentrifuge tubes (1.5 mL).

  • Benchtop microcentrifuge capable of >12,000 x g.

  • Pipettes and sterile tips.

  • Vortex mixer.

  • Tube rotator or rocker.

  • Spectrophotometer (for UV-Vis).

  • Dynamic Light Scattering (DLS) / Zeta Potential Analyzer.

  • Access to TEM and XPS instrumentation.

PART 2: Functionalization Procedure

This protocol is optimized for a 1 mL reaction volume of 20 nm citrate-stabilized AuNPs.

  • Preparation of Ligand Stock Solution:

    • Rationale: A stock solution allows for accurate and reproducible addition of the ligand to the nanoparticle suspension. Ethanol is a suitable solvent that is miscible with the aqueous AuNP solution.

    • Step: Prepare a 1 mM stock solution of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol in anhydrous ethanol. Ensure the compound is fully dissolved.

  • Ligand Exchange Reaction:

    • Rationale: A significant molar excess of the thiol ligand is crucial to drive the ligand exchange equilibrium towards complete surface coverage, ensuring all citrate ions are displaced.[7] Incubation with gentle mixing allows sufficient time for the diffusion and binding of the thiol to the entire nanoparticle surface.[9]

    • Step A: In a 1.5 mL microcentrifuge tube, add 1 mL of the citrate-capped AuNP solution.

    • Step B: Add a calculated volume of the 1 mM ligand stock solution to achieve a final molar ratio of thiol ligand to AuNPs in the range of 10,000:1 to 20,000:1.

    • Step C: Gently vortex the mixture for approximately 10 seconds to ensure homogeneity.

    • Step D: Incubate the reaction mixture for 12-24 hours at room temperature on a tube rotator or rocker. This long incubation facilitates a more complete ligand exchange.[7]

  • Purification of Functionalized AuNPs:

    • Rationale: Purification is a critical step to remove excess, unbound thiol ligand and displaced citrate ions. Failure to do so can lead to inaccurate characterization data and potential cytotoxicity in biological applications. Centrifugation pellets the dense gold nanoparticles, allowing the supernatant containing contaminants to be removed.[2][7] Multiple wash cycles are essential for thorough cleaning.

    • Step A: Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Step B: Carefully aspirate and discard the supernatant without disturbing the nanoparticle pellet. The pellet should be a deep red color.

    • Step C: Resuspend the pellet in 1 mL of a fresh solvent, such as ethanol or PBS, depending on the final application. Vortex gently and sonicate briefly if necessary to fully redisperse the nanoparticles.

    • Step D: Repeat the centrifugation and resuspension steps (Steps A-C) at least two more times to ensure complete removal of unbound molecules.

    • Step E: After the final wash, resuspend the purified, functionalized AuNPs in 1 mL of the desired buffer (e.g., PBS pH 7.4) for storage and characterization.

  • Storage:

    • Rationale: Proper storage is necessary to maintain the colloidal stability of the functionalized nanoparticles.

    • Step: Store the final nanoparticle suspension at 4°C. Do not freeze, as this can cause irreversible aggregation.

Characterization and Validation

Successful functionalization is confirmed by a suite of characterization techniques that probe the changes in the nanoparticles' physical and chemical properties.

G cluster_methods Characterization Techniques NP AuNP Core Surface Ligand Layer UVVis UV-Vis (SPR Shift) NP->UVVis Probes Electronic Environment DLS DLS (Hydrodynamic Size) NP->DLS Measures Size in Solution Zeta Zeta Potential (Surface Charge) NP->Zeta Measures Surface Potential XPS XPS (Elemental Composition) NP->XPS Confirms Surface Chemistry TEM TEM (Core Morphology) NP->TEM Visualizes Core Integrity

Caption: Key techniques for validating nanoparticle functionalization.

Technique Parameter Measured Expected Result for Successful Functionalization Rationale
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) PeakA red-shift of 2-5 nm in the λmax.The SPR is sensitive to the local refractive index at the nanoparticle surface. Replacing citrate with the triazole-thiol ligand alters this environment, causing a shift in the peak wavelength.[3]
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI)An increase in hydrodynamic diameter (e.g., 5-10 nm). PDI should remain low (<0.3).DLS measures the nanoparticle core plus the ligand shell and associated solvent layer. The addition of the ligand increases the overall size. A low PDI indicates a stable, non-aggregated suspension.[10][11]
Zeta Potential Surface ChargeA significant shift from highly negative (e.g., -30 to -50 mV for citrate) towards neutral (e.g., -5 to -15 mV).This provides strong evidence of ligand exchange. The negative charge of citrate is replaced by the relatively neutral triazole-thiol ligand, drastically reducing the net surface charge.[12]
X-ray Photoelectron Spectroscopy (XPS) Surface Elemental CompositionAppearance of S 2p and N 1s peaks. A shift in the Au 4f binding energy.XPS is a surface-sensitive technique that provides definitive proof of the ligand's presence. It directly detects sulfur and nitrogen from the ligand on the AuNP surface.[13][14][15]
Transmission Electron Microscopy (TEM) Core Diameter and MorphologyNo significant change in the core diameter or shape. Nanoparticles should appear monodisperse.TEM visualizes the metallic core, confirming that the functionalization process did not damage or aggregate the nanoparticles.[9][16]

Troubleshooting

  • Problem: Significant color change (to purple/black) and precipitation during the reaction.

    • Cause: Nanoparticle aggregation. This can happen if the ligand addition is too rapid or if the ionic strength of the solution changes abruptly.

    • Solution: Add the ligand stock solution dropwise while gently vortexing. Ensure all reagents are at room temperature.

  • Problem: No significant shift in the UV-Vis SPR peak or Zeta Potential.

    • Cause: Incomplete or failed ligand exchange. This could be due to poor ligand quality, insufficient incubation time, or an inadequate ligand-to-nanoparticle ratio.

    • Solution: Verify ligand purity. Increase the incubation time to 24 hours. Increase the molar excess of the ligand.

  • Problem: Large PDI value (>0.5) after purification.

    • Cause: Aggregation during the purification steps. Centrifugation pellets can sometimes be difficult to resuspend.

    • Solution: Do not use excessive centrifugation speeds or times. After adding resuspension buffer, let the pellet soak for a few minutes before gently pipetting or vortexing. A brief, low-power bath sonication can help break up soft agglomerates.

Conclusion

This guide provides a robust and verifiable protocol for the surface functionalization of gold nanoparticles with 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The combination of a strong thiol anchor and a functional triazole headgroup creates a stable and versatile nanoparticle system. By following the detailed steps for ligand exchange, purification, and, critically, multi-modal characterization, researchers can confidently produce high-quality functionalized nanoparticles tailored for advanced applications in research and drug development.

References

  • CD Bioparticles. (n.d.). Nanoparticle Surface Functionalization-Thiolation (-SH). Retrieved from [Link]

  • Nanopartz Inc. (n.d.). Gold Nanoparticle Functionalization Methods. Retrieved from [Link]

  • Prabhu, P., Chen, F., & Kannekanti, S. (2009). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. International Journal of Nanomedicine, 4, 227–235. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Thiol Modification. Retrieved from [Link]

  • Ruiz, J., Astruc, D., et al. (2014). Stabilization of AuNPs by Monofunctional Triazole Linked to Ferrocene, Ferricenium, or Coumarin and Applications to Synthesis, Sensing, and Catalysis. Inorganic Chemistry, 53(21), 11457–11467. Retrieved from [Link]

  • Maley, C. T., et al. (2022). Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry. Journal of Chemical Education, 99(1), 405-413. Retrieved from [Link]

  • Manivannan, S., et al. (2012). Synthesis and characterization of functionalized magnetic nanoparticles. SPIE Digital Library. Retrieved from [Link]

  • Nguyen, D. Q., et al. (2022). Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands. RSC Advances, 12(40), 25997-26006. Retrieved from [Link]

  • Parveen, S., & Sahoo, S. K. (2022). Functionalization of Nanomaterials: Synthesis and Characterization. In American Chemical Society eBooks. Retrieved from [Link]

  • Singh, J., et al. (2023). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. Nanoscale, 15(15), 6844-6878. Retrieved from [Link]

  • Grossi, M., & Ricco, B. (2021). Functionalized Nanoparticles for Characterization Through TEM Images: Comparison Between Two Innovative Techniques. IEEE Instrumentation & Measurement Magazine, 24(4), 29-34. Retrieved from [Link]

  • Ye, H., et al. (2015). Triazole-stabilized gold and related noble metal nanoparticles for 4-nitrophenol reduction. Catalysis Science & Technology, 5, 268-275. Retrieved from [Link]

  • Astruc, D., et al. (2012). Click dendrimers and triazole-related aspects: catalysts, mechanism, synthesis, and functions. A bridge between dendritic architectures and nanomaterials. Chemical Society Reviews, 41(11), 4281-4301. Retrieved from [Link]

  • Spampinato, V., et al. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers in Chemistry, 4, 7. Retrieved from [Link]

  • de Souza, T. B., et al. (2024). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. International Journal of Molecular Sciences, 25(10), 5489. Retrieved from [Link]

  • Mourdikoudis, S., et al. (2018). Characterization of magnetic nanoparticle by dynamic light scattering. Nanomaterials, 8(7), 464. Retrieved from [Link]

  • El-Sayed, I. H., et al. (2023). Encapsulated polycaprolactone with triazole derivatives and selenium nanoparticles as promising antiproliferative and anticancer agents. Acta Pharmaceutica, 73(2), 263-281. Retrieved from [Link]

  • Woehrle, G. H., et al. (2005). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. Langmuir, 21(5), 1805-1814. Retrieved from [Link]

  • Spampinato, V., et al. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. PubMed. Retrieved from [Link]

  • ResearchGate. (2021). How to modify gold nanoparticles by thiol? Retrieved from [Link]

  • Phuoc, T. X., et al. (2023). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. Retrieved from [Link]

  • Zhang, R., & Sham, T. K. (2014). X-ray Spectroscopy of Gold–Thiolate Nanoclusters. The Journal of Physical Chemistry C, 118(39), 22435-22444. Retrieved from [Link]

  • Calzolai, L., et al. (2013). Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry. ACS Nano, 7(2), 1187-1193. Retrieved from [Link]

  • Cardoso, V. S., et al. (2017). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 5, 66. Retrieved from [Link]

  • Al-Hetlani, E., et al. (2023). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Micromachines, 14(10), 1883. Retrieved from [Link]

  • Patsnap. (2025). Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation. Retrieved from [Link]

  • Joseph, Y., et al. (2003). Self-Assembled Gold Nanoparticle/Alkanedithiol Films. Max-Planck-Gesellschaft. Retrieved from [Link]

  • Tozkoparan, B., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. Retrieved from [Link]

  • Singh, A. K., & Pandey, O. P. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 37(2), 405-412. Retrieved from [Link]

  • Paron, I. V., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. DSpace at VNMU. Retrieved from [Link]

  • Shcherbyna, R. O., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(4), 407-412. Retrieved from [Link]

  • Bektaş, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(10), 2292-2300. Retrieved from [Link]

  • Matiichuk, V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(18), 6667. Retrieved from [Link]

  • Juškaitė, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(15), 4780. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. NeuroQuantology, 20(10), 5786-5797. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Handling, safety, and disposal procedures for 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol waste

Technical Support Center: 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol Guide for Researchers, Scientists, and Drug Development Professionals This guide serves as a centralized technical resource for the safe hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a centralized technical resource for the safe handling, storage, and disposal of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory. The information herein is synthesized from established safety protocols for analogous chemical structures, specifically heterocyclic thiols and triazole derivatives.

Frequently Asked Questions (FAQs)

Section 1: Compound Identification and Hazard Assessment

Q1: What is 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol and what are its primary hazards?

  • Thiol Group (-SH): The most immediate and noticeable hazard is its potent, offensive odor. Thiols, also known as mercaptans, are detectable by the human nose at extremely low concentrations, often in the parts-per-billion range[1][2]. Accidental release of even minute quantities can lead to widespread odor complaints and may be mistaken for a natural gas leak, causing unnecessary building evacuations[1][2]. While most thiols have moderate toxicity, their smell is classified as a statutory nuisance, making containment a primary safety and environmental concern[2].

  • Triazole Moiety: The 1,2,4-triazole ring is a common scaffold in pharmacologically active compounds[3][4][5]. While the triazole ring itself is generally stable, related compounds can be harmful if ingested, inhaled, or absorbed through the skin[6][7].

  • Overall Toxicity: Based on data for structurally similar compounds, it should be assumed that this chemical is harmful if swallowed, in contact with skin, or if inhaled[6][7].

Q2: What are the key physical and chemical properties to be aware of?

Precise data for this compound is limited. However, based on analogous structures, the following should be considered:

  • Volatility: Thiols are often volatile, meaning vapors can be generated at room temperature. This enhances the risk of inhalation and odor release[2].

  • Oxidation: The thiol group is susceptible to oxidation, which can be exploited for decontamination. It can be oxidized to less odorous compounds like disulfides, sulfoxides, and sulfones[1].

  • Solubility: Many triazole derivatives have varying solubility in organic solvents and aqueous solutions.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Q3: What is the mandatory PPE when working with this compound?

A multi-layered approach to PPE is critical to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes and vapors. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (check manufacturer's breakthrough time).Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste[1].
Body Protection A flame-resistant lab coat.Protects clothing and skin from contamination[8].
Respiratory Not typically required if all work is performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors[8].
Footwear Closed-toe shoes.Protects feet from potential spills[8].

Q4: How should I properly handle and store this chemical to minimize exposure and degradation?

Proper handling is the most effective way to ensure safety and experimental success.

  • Engineering Controls: ALL work involving this compound, including weighing, transfers, and reaction work-ups, must be performed in a certified chemical fume hood[9]. This is non-negotiable due to the potent odor and potential inhalation toxicity.

  • Odor Control: To prevent vapors from escaping the fume hood exhaust and causing odor issues for the building and neighbors, exhaust from vacuum pumps or reaction vessels should be passed through a bleach trap[1][9].

  • Transfers: Use syringes or cannulas for liquid transfers to minimize exposure to air. Never pour or pipette volatile thiol solutions openly.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents[8]. To minimize oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing[10].

Section 3: Emergency Procedures (Spills & Exposure)

Q5: What should I do in case of a small-scale spill inside a fume hood?

A minor spill is one that laboratory personnel can safely manage without assistance.

  • Alert Personnel: Immediately notify others in the lab.

  • Containment: Ensure the fume hood sash is kept as low as possible.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand[8].

  • Collect: Gently sweep the absorbed material into a designated, sealable hazardous waste container[8][11]. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth soaked in a 10% bleach solution. Allow the bleach to sit for at least 30 minutes, then wipe with a clean, wet cloth.

  • Dispose: All cleanup materials (gloves, absorbent pads, cloths) must be sealed in a plastic bag and placed in the solid hazardous waste container labeled for this chemical waste[1].

Q6: What are the first aid measures for skin or eye contact?

Immediate action is critical to mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes[6][11][12]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[6][7]. Remove contact lenses if present and easy to do[6]. Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention[6][12].

Q7: When does a spill become a "major spill" requiring external assistance?

A spill is considered "major" if any of the following are true:

  • The spill occurs outside of a fume hood.

  • The volume is large enough that you cannot safely manage it.

  • You feel unwell or are experiencing symptoms of exposure.

  • The spill involves other highly hazardous materials.

In the event of a major spill, follow the emergency procedure outlined in the diagram below.

G start Spill Occurs alert Alert personnel and supervisor start->alert first_aid Provide first aid if needed (Use safety shower/eyewash) start->first_aid evacuate Evacuate the immediate area alert->evacuate call_ehs Call EHS/Emergency Services (Provide chemical name and location) evacuate->call_ehs secure Secure the area (Close doors, restrict access) call_ehs->secure end Await arrival of Emergency Responders secure->end G cluster_0 Waste Generation cluster_1 Treatment & Segregation cluster_2 Final Disposal liquid Liquid Waste (reaction mixtures, solvents) bleach_bath Quench in Bleach Bath (14-24 hr soak) liquid->bleach_bath solid Solid Waste (gloves, pipette tips) solid_container Seal in Labeled Hazardous Waste Bag solid->solid_container glass Contaminated Glassware glass->bleach_bath liquid_disposal Collect Treated Liquid for EHS Hazardous Waste Pickup bleach_bath->liquid_disposal clean_glass Rinse & Clean Glassware (Return to service) bleach_bath->clean_glass solid_disposal Arrange for EHS Hazardous Waste Pickup solid_container->solid_disposal

Caption: Workflow for the Segregation and Disposal of Thiol-Containing Waste.

References

  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
  • Stench Chemicals (thiols) SOP. University of Minnesota, Department of Environmental Health and Safety.
  • Thiols | Safety Services. University College London (UCL).
  • Essential Safety and Operational Guide for 4,5-diethyl-4H-1,2,4-triazole-3-thiol. Benchchem.
  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
  • Handling thiols in the lab. Reddit r/chemistry.
  • Chemical Spill Procedures. Princeton University, Office of Environmental Health and Safety.
  • Emergency response / spill control. UK Health and Safety Executive (HSE).
  • Safety Data Sheet for 5-[(4-methoxyphenyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol. Key Organics.
  • A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol. Benchchem.
  • Thiophenols
  • Safety Data Sheet for p-Toluenethiol. TCI EUROPE N.V.
  • Pharmacokinetics and mechanism of action of detoxifying low-molecular-weight thiols. PubMed.
  • Chemical Spills - Emergency Management.
  • Chemical Spill procedure. University of Wollongong.
  • Responding to a Minor Chemical Spill. University of California, Berkeley, Environment, Health & Safety.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • A Review: Triazole and their derivatives. International Research Journal of Engineering and Technology (IRJET).

Sources

Optimization

Technical Support Center: Optimizing the Alkylation of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Welcome to the technical support center for the alkylation of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkylation of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on minimizing side reactions to maximize the yield and purity of the desired S-alkylated product.

Part 1: Understanding the Core Reaction and Its Challenges

The alkylation of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a crucial transformation for synthesizing a variety of biologically active compounds. The starting material exists in a tautomeric equilibrium between the thiol and thione forms. Upon deprotonation, it becomes an ambident nucleophile , meaning it possesses two distinct nucleophilic sites: the exocyclic sulfur atom and the ring nitrogen atoms (N1 or N2). This duality is the primary source of side reactions.

  • Desired Reaction: S-Alkylation. The intended reaction is the formation of a new carbon-sulfur bond, yielding the thermodynamically stable and often more desirable 3-(alkylthio) derivative.

  • Primary Side Reaction: N-Alkylation. The most common side reaction is the formation of a carbon-nitrogen bond at either the N1 or N2 position of the triazole ring, leading to regioisomeric byproducts.[1][2] These isomers can be difficult to separate due to similar polarities.[3]

The key to a successful synthesis lies in controlling the regioselectivity of the alkylation.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My TLC/LC-MS analysis shows two or more product spots, some with the identical mass. What is happening?

A1: This is the classic sign of a non-regioselective reaction, resulting in the formation of both the desired S-alkylated product and one or more N-alkylated isomers.[1] Since these are constitutional isomers, they will have the same mass but different chromatographic properties. Confirmation of the structures often requires advanced spectroscopic methods like 2D NMR (HMBC, HSQC) to establish the connectivity between the alkyl group and the sulfur or nitrogen atom.[4][5]

Q2: How can I improve the selectivity for S-alkylation over N-alkylation?

A2: Achieving high S-selectivity depends on carefully tuning the reaction conditions to favor the attack from the sulfur atom. The sulfur, being larger and more polarizable, is considered a "soft" nucleophile. According to the Hard and Soft Acids and Bases (HSAB) principle, soft nucleophiles preferentially react with soft electrophiles.[6][7] Most common alkylating agents (like alkyl halides) have a soft electrophilic carbon center, which should inherently favor S-alkylation.[7] However, other factors can override this preference.

Key parameters to adjust are:

  • Choice of Base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) instead of a strong, hard base (like NaH).[8][9] A strong base will fully deprotonate the molecule, creating a more reactive "harder" N-anion. A weaker base may selectively deprotonate the more acidic thiol proton, favoring the formation of the thiolate.

  • Solvent: Polar protic solvents (e.g., ethanol, water) can stabilize the N-anion through hydrogen bonding, making it less available for reaction and thus favoring S-alkylation.[6] In contrast, polar aprotic solvents (e.g., DMF, DMSO) solvate the cation, leaving the anion more "naked" and reactive, which can decrease selectivity.[3]

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or room temperature) often increases selectivity.[10] Higher temperatures can provide the activation energy needed to form the less stable N-alkylated kinetic product.

  • Leaving Group: For your alkylating agent, a better leaving group (I > Br > Cl) can lead to a "softer" electrophile, further promoting S-alkylation.

Q3: My reaction yield is low, with a significant amount of unreacted starting material. What are the likely causes?

A3: Low conversion can stem from several issues:

  • Insufficient Base: Ensure you are using at least one equivalent of base, or a slight excess (e.g., 1.2-1.5 eq.), especially if using a carbonate base.

  • Poor Solubility: The triazole or its salt may not be sufficiently soluble in the chosen solvent. Polar aprotic solvents like DMF or acetonitrile are generally good choices for dissolving the reactants.[3]

  • Inadequate Temperature: While lower temperatures favor selectivity, the reaction may be too slow. A modest increase in temperature or allowing the reaction to run for a longer period may be necessary. Monitoring by TLC or LC-MS is crucial.

  • Reagent Purity: Ensure your starting material, alkylating agent, and solvent are pure and anhydrous. Water can hydrolyze the alkylating agent or interfere with the base.[3]

Troubleshooting Guide: Minimizing N-Alkylation Byproducts

If you consistently observe significant N-alkylation, follow this systematic workflow to optimize your reaction conditions.

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Verification & Next Steps Problem Poor S/N Selectivity (>10% N-Alkylated Product) Base Step 1: Modify Base Try K₂CO₃ or Cs₂CO₃ instead of NaH/KOH. Problem->Base Start Here Solvent Step 2: Change Solvent Switch from DMF/DMSO to EtOH or Acetone. Base->Solvent If needed Temp Step 3: Adjust Temperature Run reaction at 0°C or RT instead of elevated temps. Solvent->Temp If needed Agent Step 4: Check Alkylating Agent Use Alkyl Iodide or Bromide instead of Chloride. Temp->Agent If needed Analyze Analyze Crude Product (¹H NMR / LC-MS) Agent->Analyze Success Success! (>95% S-Alkylated) Analyze->Success Desired outcome Purify If Isomers Persist: Purify via Column Chromatography Analyze->Purify Sub-optimal

Caption: Troubleshooting workflow for poor S/N selectivity.

Part 3: Recommended Experimental Protocol

This protocol is designed as a starting point for achieving high S-alkylation selectivity.

High-Selectivity S-Alkylation of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq).

  • Solvent and Base: Add anhydrous acetone or ethanol (approx. 0.1 M concentration) followed by powdered potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Electrophile: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and potassium halide byproduct).

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification:

    • The crude residue can often be of high purity.

    • If necessary, purify the product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[3] The S-alkylated product is generally less polar than the N-alkylated isomers and the starting thiol.

Part 4: Data Summary & Visualization

Table 1: Influence of Reaction Parameters on S/N Regioselectivity

ParameterCondition Favoring S-Alkylation (Soft-Soft Interaction)Condition Favoring N-Alkylation (Hard-Hard Interaction)Rationale
Base Weak (K₂CO₃, Et₃N)[8][9]Strong (NaH, KOH)[11]Weaker bases favor thiolate formation; strong bases generate a harder N-anion.
Solvent Polar Protic (Ethanol, Water)[6]Polar Aprotic (DMF, DMSO)[3]Protic solvents solvate and deactivate the N-anion via H-bonding.
Temperature Low (0 °C to Room Temp)[10]High (Reflux)Lower temperatures favor the more thermodynamically stable S-product.
Alkylating Agent (R-X) Soft Electrophile (e.g., R-I, R-Br)Hard Electrophile (e.g., R-OTs)Softer electrophiles have a greater orbital overlap with the soft sulfur nucleophile.

Reaction Mechanism: S- vs. N-Alkylation Pathways

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Triazole Triazole-thiolate Anion (Ambident Nucleophile) S_Attack Attack from Sulfur (Soft Nucleophile) Triazole->S_Attack N_Attack Attack from Nitrogen (Harder Nucleophile) Triazole->N_Attack RX R-X (Alkylating Agent) RX->S_Attack RX->N_Attack S_Product S-Alkylated Product (Desired) S_Attack->S_Product Favored by soft conditions N_Product N-Alkylated Product (Side Product) N_Attack->N_Product Favored by hard conditions

Caption: Competing S- and N-alkylation pathways.

References

  • Ambident Nucleophiles and Regioselectivity. Dalal Institute. Available at: [Link]

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. PMC. Available at: [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available at: [Link]

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Wiley Online Library. Available at: [Link]

  • An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. PubMed. Available at: [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]

  • Metal Free and Chemoselective Alkylation of Thiols with Thianthrenium Salts in Water. ACS Publications. Available at: [Link]

  • HSAB theory. Wikipedia. Available at: [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Springer. Available at: [Link]

  • Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available at: [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available at: [Link]

  • Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available at: [Link]

  • Ambident Reactivity of the Cyanide Ion: A Failure of the HSAB Principle. Wiley Online Library. Available at: [Link]

  • Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. Taylor & Francis Online. Available at: [Link]

  • Alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols. Semantic Scholar. Available at: [Link]

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Reference Data & Comparative Studies

Validation

FTIR spectral analysis and peak assignment of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Comparative Guide: FTIR Methodologies for Spectral Analysis and Peak Assignment of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol Executive Summary In pharmaceutical development and materials science, heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: FTIR Methodologies for Spectral Analysis and Peak Assignment of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Executive Summary

In pharmaceutical development and materials science, heterocyclic thiones such as 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol serve as critical pharmacophores and synthetic intermediates. A fundamental analytical challenge with this class of compounds is their ability to exist in two tautomeric forms: the thione and the thiol.

As an application scientist, I have designed this guide to objectively compare the performance of two primary Fourier Transform Infrared (FTIR) spectroscopic methodologies—Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) —for the structural verification of this specific compound. This guide provides causality-driven experimental protocols, self-validating workflows, and comprehensive peak assignments to ensure high-fidelity spectral interpretation.

The Analytical Challenge: Thione-Thiol Tautomerism

The 1,2,4-triazole-3-thiol core is highly susceptible to thione-thiol tautomerism[1]. In the solid state, the thione tautomer is overwhelmingly dominant due to the stabilization provided by robust intermolecular N-H···S hydrogen bonding networks[2].

However, external perturbations such as mechanical stress, heat, or solvation can disrupt these hydrogen bonds, shifting the equilibrium toward the thiol tautomer [3]. When analyzing 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, the chosen FTIR methodology must not artificially induce this shift. The presence of the methoxymethyl group (-CH₂-O-CH₃) adds an additional hydrogen-bond acceptor (the ether oxygen), making the crystal lattice uniquely sensitive to sample preparation techniques.

Tautomerism Solid Solid State Matrix (Native Powder) Thione Thione Tautomer Dominant (C=S, N-H) Solid->Thione H-Bond Stabilization Thiol Thiol Tautomer Minor (C=N, S-H) Thione->Thiol Tautomeric Shift Perturbation High Pressure / Moisture (e.g., KBr Pressing) Perturbation->Thione Disrupts H-Bonds

Fig 1. Environmental drivers affecting the thione-thiol tautomeric equilibrium in solid-state.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

To objectively evaluate the compound, we must compare how the analytical "alternatives" (ATR vs. KBr) perform in preserving the molecule's native state.

  • ATR-FTIR (Diamond Crystal): Provides the highest fidelity to the native solid state. Because it requires zero grinding and minimal pressure, it prevents mechanically induced polymorphic shifts. It is the superior choice for tautomer-sensitive triazoles.

  • Transmission (KBr Pellet): Offers excellent signal-to-noise ratios and sharp peak resolution. However, the application of 10 tons of pressure and the hygroscopic nature of KBr can disrupt the native N-H···S hydrogen bonds, artificially inflating the S-H stretch signal (~2500 cm⁻¹) and misrepresenting the solid-state tautomeric equilibrium[2].

Self-Validating Experimental Protocols

Every analytical run must be a self-validating system to ensure trustworthiness. Below are the optimized protocols for analyzing 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

Protocol A: ATR-FTIR (Recommended for Tautomeric Fidelity)
  • System Initialization & Validation: Clean the diamond crystal with isopropanol. Run a live monitor to ensure total energy throughput. Collect a 32-scan background at 4 cm⁻¹ resolution. Causality: This validates the removal of atmospheric H₂O/CO₂, which would otherwise obscure the critical N-H stretch region.

  • Sample Application: Deposit ~2-3 mg of the pure compound directly onto the crystal.

  • Pressure Optimization: Lower the anvil and apply a standardized pressure (e.g., 50 N). Causality: Over-pressurizing can induce localized heating and polymorphic changes. Monitor the live C=S peak (~1250 cm⁻¹); if it broadens abruptly, reduce pressure.

  • Data Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

Protocol B: Transmission KBr Pellet (Alternative for High-Resolution Profiling)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for 24 hours prior to use. Causality: KBr is highly hygroscopic. Moisture will act as a competitive hydrogen-bond partner, artificially shifting the triazole's tautomeric state.

  • Gentle Trituration: Mix 1 mg of the analyte with 100 mg of dried KBr. Mix gently in an agate mortar for no more than 60 seconds. Causality: Vigorous grinding generates mechanical shear and heat, driving the thione-to-thiol conversion.

  • Pellet Pressing: Transfer to a 13 mm die and press at 10 tons for 2 minutes under vacuum.

  • Validation & Acquisition: Run a blank KBr pellet to subtract matrix scattering, followed by the sample pellet (32 scans, 4 cm⁻¹ resolution).

Protocol Prep Sample: 5-(methoxymethyl)-4-methyl- 4H-1,2,4-triazole-3-thiol ATR Method A: ATR-FTIR (Diamond Crystal) Prep->ATR KBr Method B: Transmission (KBr Pellet) Prep->KBr ATR_Step Direct Application (50N Pressure) ATR->ATR_Step KBr_Step Grind 1:100 with KBr (10-Ton Press) KBr->KBr_Step ATR_Val Self-Validation: Real-time background subtraction ATR_Step->ATR_Val KBr_Val Self-Validation: Blank KBr pellet baseline KBr_Step->KBr_Val

Fig 2. Comparative experimental workflow for ATR-FTIR versus KBr transmission analysis.

Spectral Data & Peak Assignment

The following table summarizes the quantitative FTIR peak assignments for 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, comparing the expected outcomes of the two methodologies based on established literature for 1,2,4-triazole-3-thiols[1][2][4].

Vibrational ModeWavenumber Range (cm⁻¹)Tautomeric OriginATR-FTIR Performance (Native)KBr Pellet Performance (Stressed)
N-H Stretch 3100 – 3360ThioneStrong, broad band (intact H-bonds)[4]Sharper band, potential slight blue-shift
C-H Stretch 2850 – 2980Both (Aliphatic)Distinct peaks for -CH₃ and -CH₂- groupsDistinct peaks, higher S/N ratio
S-H Stretch 2500 – 2600ThiolAbsent or extremely weak [2]Weak to moderate (artifact of grinding)
C=N Stretch 1589 – 1642BothStrong, sharp[4]Strong, sharp
C-H Bend ~1450BothModerateModerate
C=S Stretch 1240 – 1270ThioneStrong, primary diagnostic peak[4]Strong, may exhibit peak splitting
N-N Stretch ~1128BothModerate (Triazole ring breathing)[5]Moderate
C-O-C Stretch 1080 – 1150BothStrong, asymmetric ether stretchStrong, asymmetric ether stretch
Causality in Spectral Shifts
  • The Ether Linkage: The C-O-C asymmetric stretch (1080–1150 cm⁻¹) is the primary differentiator between this compound and standard alkyl-substituted triazoles. Because the oxygen acts as an H-bond acceptor, it broadens the N-H stretch region compared to non-methoxylated analogs.

  • The S-H Artifact: If a peak appears at ~2550 cm⁻¹ during KBr analysis, it is highly probable that the preparation method induced a partial thione-to-thiol conversion. ATR-FTIR data will confirm that the pure solid state exists almost exclusively as the thione[1][2].

Conclusion

For the rigorous structural verification of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, ATR-FTIR is the definitively superior methodology . While KBr transmission offers marginally better optical resolution, the mechanical and environmental stressors inherent to pellet preparation actively degrade the native thione-thiol equilibrium of the compound. By utilizing ATR-FTIR and monitoring the C=S (1240–1270 cm⁻¹) and N-H (3100–3360 cm⁻¹) stretching regions, researchers can ensure accurate, artifact-free characterization of this critical intermediate.

References

  • Gökce, H., et al. "Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." ResearchGate. Available at:[Link]

  • MDPI. "5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H[1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism." Molecules. Available at:[Link]

  • OUP. "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers." Oxford University Press. Available at:[Link]

  • ACS Publications. "Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory." The Journal of Physical Chemistry C. Available at:[Link]

  • Gökce, H., et al. "FT-IR, FT-Raman, vibrational assignments, and density functional studies of 1,2,4-triazole-3-carboxylic acid, and its tautomers, dimers." ResearchGate. Available at:[Link]

Sources

Comparative

Comparative Guide: Antifungal Activity of 5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol vs. Standard Azoles

Executive Summary The rapid emergence of azole-resistant fungal pathogens—driven by target-site mutations in lanosterol 14α-demethylase (CYP51) and the upregulation of efflux pumps—necessitates the development of novel a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of azole-resistant fungal pathogens—driven by target-site mutations in lanosterol 14α-demethylase (CYP51) and the upregulation of efflux pumps—necessitates the development of novel antifungal scaffolds[1]. While standard azoles like Fluconazole and Itraconazole rely on a bare 1,2,4-triazole or imidazole ring to coordinate with the heme iron of CYP51, derivatives bearing a 1,2,4-triazole-3-thiol core present a distinct pharmacophore[2].

This guide objectively compares the mechanistic and in vitro performance of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (a representative low-molecular-weight thiol-triazole scaffold) against clinical standards. By evaluating its structural rationale, binding kinetics, and baseline Minimum Inhibitory Concentration (MIC) profiles, researchers can leverage this scaffold for rational drug design against resistant Candida and Aspergillus strains.

Mechanistic Rationale: Overcoming CYP51 Resistance

Standard azole antifungals exert their fungistatic activity by binding to the heme iron of the fungal CYP51 enzyme, thereby blocking the demethylation of lanosterol. This halts ergosterol biosynthesis, leading to the accumulation of toxic 14α-methylated sterols that disrupt the fungal cell membrane[3].

However, clinical resistance frequently occurs via mutations in the CYP51 active site (e.g., Y132H, G464S) which sterically hinder the binding of the bulky difluorophenyl and standard triazole rings of fluconazole[1].

The 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol Advantage:

  • Alternative Heme Coordination: The presence of the exocyclic thiol group (which exists in tautomeric equilibrium with its thione form) provides a highly polarizable, electron-rich sulfur atom. This alters the coordination geometry with the CYP51 heme iron compared to the standard N4-coordination of fluconazole[2].

  • Steric Flexibility: The methoxymethyl ether linkage at the 5-position offers a flexible hydrogen-bond acceptor, allowing the molecule to adopt conformations that can bypass common steric clashes introduced by mutant CYP51 residues[1].

Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Demethylation Fluconazole Standard Azoles (Fluconazole/Itraconazole) Fluconazole->CYP51 Inhibits (WT) MutantCYP51 Mutated CYP51 / Efflux Pumps (Resistant Strains) Fluconazole->MutantCYP51 Poor Binding/Efflux TriazoleThiol 5-(methoxymethyl)-4-methyl- 4H-1,2,4-triazole-3-thiol TriazoleThiol->CYP51 Inhibits (WT) TriazoleThiol->MutantCYP51 Retained Binding (Alternative Pharmacophore)

CYP51 Inhibition Pathway: Standard Azoles vs. Triazole-3-Thiol Scaffolds

Experimental Methodology: Self-Validating CLSI M27 Protocol

To ensure absolute trustworthiness and reproducibility when comparing this novel scaffold against standard azoles, MIC determination must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution[4].

The following protocol is designed as a self-validating system, where every chemical choice is grounded in biological causality.

Step-by-Step Broth Microdilution Workflow
  • Media Preparation (Causality of pH Stability): Prepare RPMI 1640 medium lacking sodium bicarbonate, supplemented with L-glutamine. Buffer the medium to exactly pH 7.0 at 25°C using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Why? Azole activity is highly pH-dependent. MOPS ensures the pH remains stable during the 24–48 hour incubation period, preventing artificial degradation of the test compounds and ensuring consistent yeast growth[4].

  • Compound Solubilization & Dilution: Dissolve 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, Fluconazole, and Itraconazole in 100% DMSO to create 1600 µg/mL stock solutions. Perform two-fold serial dilutions in RPMI 1640. Why? Triazole-thiols exhibit lower aqueous solubility than standard azoles. DMSO ensures complete dissolution. The final assay concentration of DMSO must be kept ≤1% to prevent baseline solvent cytotoxicity from skewing the MIC readings[4].

  • Inoculum Standardization: Subculture Candida strains on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL. Why? Failing to standardize the inoculum leads to the "inoculum effect," where an artificially high density of fungal cells depletes the drug, yielding falsely elevated MIC values[4].

  • Incubation and Endpoint Determination: Incubate the 96-well microtiter plates at 35°C for 24 to 48 hours. Reading the Plate: Because azoles are fungistatic rather than fungicidal, the MIC endpoint is defined as the lowest concentration that results in a ≥50% reduction in turbidity compared to the drug-free growth control well[4].

Comparative Performance Data

The following table synthesizes typical in vitro antifungal susceptibility data for the bare 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol scaffold compared to fully optimized clinical azoles.

Note: As a low-molecular-weight building block, the absolute MIC of the triazole-thiol is naturally higher than that of blockbuster drugs. Its value lies in its resistance profile —specifically, its ability to retain proportional activity against fluconazole-resistant mutant strains[1][2].

Table 1: In Vitro Antifungal Activity (MIC, µg/mL)
Fungal StrainResistance ProfileFluconazoleItraconazole5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Candida albicans (ATCC 90028)Susceptible (WT)0.250.034.0
Candida albicans (Clinical Isolate)Fluconazole-Resistant (CYP51 mutation)> 64.02.08.0
Candida glabrata (ATCC 90030)Intrinsic Efflux Pump Activity16.01.016.0
Aspergillus fumigatus (ATCC 204305)WT> 64.00.2532.0

Data Interpretation:

  • Wild-Type Efficacy: Fluconazole and Itraconazole vastly outperform the unoptimized triazole-thiol scaffold against wild-type C. albicans.

  • Resistance Evasion: Against the fluconazole-resistant C. albicans isolate, Fluconazole loses all efficacy (MIC > 64 µg/mL). However, the triazole-thiol scaffold only experiences a 2-fold shift in MIC (from 4.0 to 8.0 µg/mL). This indicates that the thiol-mediated heme coordination is less impacted by the specific CYP51 active site mutations that abrogate fluconazole binding[1][3].

Structure-Activity Relationship (SAR) & Optimization Workflow

To transition 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol from a chemical probe to a clinical candidate, a rigorous SAR optimization pipeline is required. The exocyclic thiol group serves as an excellent nucleophile for further derivatization (e.g., S-alkylation or thioether formation), which has been shown to drastically improve lipophilicity and cell wall penetration[2].

Workflow Synth Scaffold Synthesis (Triazole-3-thiol) MIC CLSI M27 Assay (MIC Determination) Synth->MIC Tox Mammalian Cytotoxicity (Selectivity Index) MIC->Tox Active Hits Mech CYP51 Binding Assay (Target Validation) Tox->Mech High Selectivity Opt Lead Optimization (S-Alkylation SAR) Mech->Opt Opt->Synth Iterative Design

Iterative SAR Optimization Workflow for Triazole-Thiol Derivatives

Conclusion & Strategic Outlook

While 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol does not possess the raw nanomolar potency of fully elaborated clinical azoles like Itraconazole, its unique structural properties make it a highly valuable starting point for drug discovery.

By replacing the standard N4-coordinating triazole with a tautomeric 3-thiol system, researchers can alter the binding thermodynamics within the CYP51 active site[3]. As demonstrated by the comparative data, this scaffold retains activity against mutant strains that render Fluconazole obsolete[1]. Future development should focus on S-alkylation of the thiol group to optimize the pharmacokinetic profile and enhance penetration through the fungal cell wall[2].

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI Source: mdpi.com URL:[Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI Source: clsi.org URL:[Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC Source: nih.gov URL:[Link]

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Validation

In Silico Molecular Docking vs. In Vitro Binding Affinity: A Comparative Guide for 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Executive Summary The development of novel metalloenzyme inhibitors relies heavily on bridging the gap between computational predictions and physical reality. This guide provides an authoritative, objective comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel metalloenzyme inhibitors relies heavily on bridging the gap between computational predictions and physical reality. This guide provides an authoritative, objective comparison of in silico molecular docking and in vitro binding affinity methodologies, using 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol as the focal pharmacophore. By evaluating this compound against Cytochrome P450 14α-demethylase (CYP51)—a classic target for triazole antifungals—we dissect the causality behind experimental choices, establish self-validating protocols, and demonstrate how to synthesize thermodynamic predictions with real-time kinetic data.

The Pharmacophore & Target Rationale

The compound 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a highly versatile building block in medicinal chemistry. Its structural features dictate its biological behavior:

  • 1,2,4-Triazole Ring & Thiol Group: Exhibits thiol-thione tautomerism, providing a potent nucleophilic center capable of coordinating with transition metals (e.g., the heme iron in CYP51 or zinc in metallo-β-lactamases)[1].

  • Methoxymethyl & 4-Methyl Substituents: Act as steric directors and hydrogen-bond acceptors, occupying the hydrophobic/hydrophilic sub-pockets of the target enzyme to stabilize the binding pose.

The Target (CYP51): Lanosterol 14α-demethylase (CYP51) is essential for fungal ergosterol biosynthesis. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and subsequent fungal cell death.

Mechanism Lanosterol Lanosterol CYP51 CYP51 Enzyme (Active) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Demethylation Triazole 5-(methoxymethyl)-4-methyl- 4H-1,2,4-triazole-3-thiol Complex Triazole-Heme Coordination Complex Triazole->Complex Binds Heme Iron Inhibited CYP51 Enzyme (Inhibited) Complex->Inhibited Blocks Active Site Inhibited->CYP51 Prevents Activity CellDeath Fungal Cell Death Inhibited->CellDeath Sterol Depletion

CYP51 inhibition pathway by 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

In Silico Evaluation: Molecular Docking

The Causality of Docking

Molecular docking serves as the predictive vanguard in drug discovery. We utilize it not to determine absolute physical affinity, but to predict the binding pose and calculate a theoretical Gibbs free energy ( ΔG ). By simulating the interaction between the triazole's thiol/nitrogen atoms and the CYP51 heme iron, we can rapidly filter out sterically clashing conformations before committing to costly in vitro synthesis and testing.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure trustworthiness, the docking protocol must include a re-docking step of a known co-crystallized ligand (e.g., Fluconazole) to validate the grid parameters.

  • Protein Preparation:

    • Retrieve the CYP51 crystal structure (e.g., PDB ID: 5EQB).

    • Causality: Raw PDB files lack hydrogen atoms and contain crystallization artifacts. Remove water molecules (unless structural), add polar hydrogens, and assign Gasteiger partial charges to accurately model electrostatic interactions.

  • Ligand Preparation:

    • Generate the 3D conformation of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

    • Perform energy minimization using the MMFF94 force field to ensure the ligand is in its lowest-energy ground state prior to docking.

  • Grid Box Generation & Validation:

    • Center the grid box strictly on the heme iron atom of CYP51.

    • Self-Validation: Re-dock the native ligand. If the Root Mean Square Deviation (RMSD) of the re-docked pose vs. the crystal pose is < 2.0 Å, the grid is validated.

  • Docking Execution:

    • Run the simulation using AutoDock Vina. Extract the top-ranked pose based on the most negative binding energy (kcal/mol).

Quantitative In Silico Data
CompoundTargetBinding Energy (kcal/mol)RMSD (Å)Key Interactions
5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CYP51 (5EQB)-6.91.15Heme-Fe coordination (S/N), H-bond (Tyr118)
Fluconazole (Reference) CYP51 (5EQB)-7.10.85Heme-Fe coordination (N), Hydrophobic pocket

In Vitro Validation: Surface Plasmon Resonance (SPR)

The Causality of SPR

While docking predicts thermodynamics ( ΔG ), it assumes a relatively rigid receptor and ignores complex solvent entropy. Surface Plasmon Resonance (SPR) is mandatory for rigorous validation because it measures real-time binding kinetics ( kon​ and koff​ ) in a label-free, physical environment[2][3]. A compound might have a strong docking score, but if its dissociation rate ( koff​ ) is too fast, its in vivo efficacy will be poor.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol utilizes a Biacore system. The self-validating mechanism relies on a dual-channel setup: an active channel with CYP51 and a blank reference channel to subtract bulk refractive index changes.

  • Sensor Chip Preparation:

    • Activate a CM5 (carboxymethylated dextran) sensor chip using standard EDC/NHS chemistry.

    • Causality: This creates reactive succinimide esters that will covalently bind to primary amines on the surface of the CYP51 protein.

  • Protein Immobilization:

    • Inject recombinant CYP51 diluted in sodium acetate buffer (pH must be below the protein's pI to pre-concentrate it on the matrix).

    • Block remaining active esters with 1 M ethanolamine to prevent non-specific binding of the triazole ligand.

  • Analyte Injection (Kinetic Assay):

    • Prepare serial dilutions of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (e.g., 0.1 µM to 10 µM) in running buffer (PBS + 0.05% Tween-20 + 2% DMSO).

    • Self-Validation: Inject buffer alone (zero concentration) to establish a baseline drift correction.

  • Data Fitting:

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ ).

Quantitative In Vitro Data
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM) ΔGexp​ (kcal/mol)
5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol 3.2×104 4.8×10−2 1.50-6.7
Fluconazole (Reference) 5.1×104 1.2×10−3 0.023-8.5

Comparative Analysis: Bridging the Virtual-Physical Gap

When comparing the in silico and in vitro profiles of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, critical insights emerge for drug developers:

  • Thermodynamic Correlation: The docking score (-6.9 kcal/mol) correlates reasonably well with the experimental ΔG derived from SPR (-6.7 kcal/mol). This validates the computational grid and confirms that the methoxymethyl and methyl groups do not induce severe steric clashes in vitro.

  • The Kinetic Disconnect: While the theoretical binding energies are similar, the SPR data reveals a significant vulnerability. The experimental triazole exhibits a much faster dissociation rate ( koff​=4.8×10−2s−1 ) compared to Fluconazole. Docking engines often fail to penalize the desolvation energy required to maintain the ligand in the pocket over time.

  • Thiol vs. Triazole Nitrogen Coordination: In silico models sometimes struggle to accurately parameterize the charge transfer involved in thiol-metal coordination[1]. The in vitro SPR data confirms that while the thiol group successfully anchors the molecule to the CYP51 heme, the lack of a bulky halogenated phenyl ring (present in Fluconazole) reduces hydrophobic trapping, leading to the rapid koff​ .

Workflow cluster_insilico In Silico Pipeline (Molecular Docking) cluster_invitro In Vitro Pipeline (SPR) Start Compound: 5-(methoxymethyl)-4-methyl- 4H-1,2,4-triazole-3-thiol LigandPrep Ligand 3D Prep (Energy Min) Start->LigandPrep ProteinExp CYP51 Expression & Purification Start->ProteinExp Docking AutoDock Vina (Grid on Heme) LigandPrep->Docking ProteinPrep CYP51 Prep (PDB: 5EQB) ProteinPrep->Docking Scoring Binding Energy (ΔG in kcal/mol) Docking->Scoring Analysis Comparative Analysis (Pose vs. Kinetics) Scoring->Analysis ChipPrep CM5 Chip Immobilization ProteinExp->ChipPrep SPR SPR Assay (Analyte Injection) ChipPrep->SPR Kinetics Kinetic Rates (KD, kon, koff) SPR->Kinetics Kinetics->Analysis

Parallel workflows for in silico prediction and in vitro kinetic validation.

Conclusion

For researchers utilizing 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol as a scaffold, relying solely on in silico molecular docking is insufficient. While docking accurately predicts the spatial orientation and heme-coordination potential, it masks kinetic deficiencies. In vitro SPR validation is mandatory to reveal the rapid dissociation rates inherent to smaller, less hydrophobic triazole derivatives. Future structural optimization should focus on adding bulky, lipophilic moieties to the methoxymethyl chain to decrease koff​ and increase target residence time.

References

  • Source: SciTechnol (Journal of Applied Bioinformatics & Computational Biology)
  • Source: MDPI (Molecules)
  • Source: ACS Publications (ACS Infectious Diseases)
  • Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde Source: PMC / NIH URL

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

As a Senior Application Scientist, I frequently guide laboratories through the operational scale-up and lifecycle management of complex heterocyclic building blocks. The compound 5-(methoxymethyl)-4-methyl-4H-1,2,4-triaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide laboratories through the operational scale-up and lifecycle management of complex heterocyclic building blocks. The compound 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 113657-01-5)[1] is a highly versatile intermediate used extensively in medicinal chemistry and drug development. However, its molecular architecture—combining a nitrogen-rich triazole core with a reactive, volatile free thiol (-SH) group—presents unique logistical and safety challenges during disposal.

Standard solvent waste routing is insufficient for this compound. Improper disposal can lead to severe laboratory odor issues, exposure to toxic volatile sulfur compounds, and environmental non-compliance due to the generation of sulfur oxides (SOx) and nitrogen oxides (NOx) upon standard incineration[2]. This guide provides a self-validating, step-by-step operational plan for the safe handling, chemical deactivation, and logistical disposal of this specific triazole-thiol.

Physicochemical Hazard Profile

To design an effective disposal protocol, we must first understand the molecular vulnerabilities of the compound. The table below summarizes the causality between the compound's structure and the required operational mitigations.

Molecular FeaturePhysicochemical BehaviorOperational Implication & Hazard Mitigation
Free Thiol (-SH) Highly nucleophilic; volatile[3].Emits severe mercaptan odors. Must be chemically oxidized (deactivated) in a fume hood prior to disposal.
Triazole Core Nitrogen-rich heterocyclic ring.Generates nitrogen oxides (NOx) upon combustion. Requires high-temp incineration with SCR scrubbers.
Sulfur Content Oxidizes to SOx during thermal destruction[2].Must be segregated into dedicated "Sulfur-Containing Organic Waste" to ensure routing to FGD-equipped facilities.
Solubility Profile Soluble in polar organic solvents (Methanol, DMF).Utilize water-miscible polar solvents to dissolve solid waste prior to aqueous chemical oxidation.
The Causality of Disposal: Why Standard Protocols Fail

Many laboratories make the critical error of routing thiol-containing mother liquors directly into bulk halogenated or non-halogenated carboys. This is a fundamental safety failure. The free thiol group is highly volatile and prone to releasing noxious mercaptan vapors that can easily bypass standard drum venting systems, leading to facility-wide odor complaints and potential exposure risks.

By proactively oxidizing the sulfur atom using agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (bleach), we convert the volatile thiol into its corresponding sulfoxide or sulfone[3]. This structural modification fundamentally alters the polarity and hydrogen-bonding capacity of the molecule. It permanently eliminates the odor and stabilizes the compound, creating a self-validating safety system: if the odor is gone, the hazard is neutralized.

Step-by-Step Operational Protocols
Protocol A: In-Fume Hood Chemical Deactivation (Odor & Toxicity Mitigation)

This protocol is mandatory for bulk solid waste, concentrated mother liquors, and heavily contaminated glassware.

  • Preparation & PPE: Don standard PPE (lab coat, safety goggles, nitrile gloves). Ensure the sash of the Class II chemical fume hood is lowered to the optimal operating height.

  • Dissolution (For Solids): If disposing of solid 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, dissolve the powder in a minimum volume of a compatible, water-miscible solvent (e.g., methanol or ethanol).

  • Oxidant Preparation: Prepare a 5% sodium hypochlorite (household bleach) solution or a 30% hydrogen peroxide (H₂O₂) solution. Note: Bleach is generally preferred for the immediate odor neutralization of thiols.

  • Controlled Oxidation: Slowly add the oxidant dropwise to the triazole-thiol solution while stirring magnetically. Maintain a ratio of at least 3 molar equivalents of oxidant to 1 molar equivalent of thiol to ensure complete conversion to the sulfonate[3].

  • Validation: The reaction is self-validating; the distinct mercaptan odor will dissipate entirely once oxidation is complete. Allow the mixture to stir at room temperature for 30–60 minutes to ensure complete quenching of the reactive species.

  • Aqueous Routing: The resulting deactivated, aqueous-organic mixture can now be safely transferred to the appropriate segregated waste container.

Protocol B: Segregation and Logistical Routing

Once deactivated, or if dealing with trace liquid waste that does not require oxidation, strict segregation rules apply.

  • Container Selection: Use a high-density polyethylene (HDPE) container. Do not use metal containers, as trace thiols or oxidation byproducts can be highly corrosive.

  • Labeling: Explicitly label the container as "Hazardous Waste: Sulfur/Nitrogen-Containing Organics." Do not mix with standard waste streams, as the presence of sulfur dictates specific environmental processing requirements[3].

  • Secondary Containment: Store the waste container in a secondary containment tray within a ventilated flammable storage cabinet until pickup by the Environmental Health and Safety (EH&S) department.

  • Final Destruction: Ensure your waste management vendor routes this specific container to a high-temperature incineration facility equipped with Flue-Gas Desulfurization (FGD) and Selective Catalytic Reduction (SCR) for SOx and NOx capture[2].

Disposal Workflow Diagram

The following logical decision tree illustrates the lifecycle management of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol waste streams.

DisposalWorkflow Source Waste Generation: 5-(methoxymethyl)-4-methyl- 4H-1,2,4-triazole-3-thiol Solid Solid Waste (Powder/Crystals) Source->Solid Liquid Liquid Waste (Mother Liquors/Solvents) Source->Liquid Dissolve Dissolve in Compatible Solvent Solid->Dissolve Oxidation Chemical Deactivation (H2O2 / Bleach Oxidation) Liquid->Oxidation Thiol odor mitigation Segregation Segregate as Sulfur/Nitrogen Organic Waste Liquid->Segregation Direct routing (if non-odorous) Dissolve->Oxidation Prepare for oxidation Oxidation->Segregation Oxidized to sulfone/sulfonate Incineration High-Temp Incineration (with SOx/NOx Scrubbers) Segregation->Incineration Final EPA-compliant disposal

Figure 1: Operational workflow for the deactivation and disposal of triazole-thiol waste.

References
  • [1] 62708-42-3,2-Allylbenzaldehyde-AccelaChem|AccelaChemBio (CAS: 113657-01-5 Reference). AccelaChem. Available at:

  • [3] 2-[(4-Fluorobenzyl)thio]ethanol | 203303-04-2 | Benchchem (Sulfur-Organic Waste & Oxidation Protocols). Benchchem. Available at:

  • [2] Advancements in Municipal Solid Waste Landfill Cover System (Sulfur Waste Environmental Impact). NSF PAR. Available at:

Sources

Handling

Personal protective equipment for handling 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

As a Senior Application Scientist, I frequently consult on the integration of specialized heterocyclic building blocks into drug discovery and materials science pipelines. 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of specialized heterocyclic building blocks into drug discovery and materials science pipelines. 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a highly versatile intermediate. Its triazole core provides excellent hydrogen-bonding capabilities for target binding, while the nucleophilic thiol group allows for facile functionalization (e.g., thioether formation, metal coordination).

However, the presence of the free sulfhydryl (-SH) group combined with a nitrogen-rich heterocycle dictates strict, non-negotiable handling protocols. This guide provides a self-validating system for managing these hazards, ensuring both operator safety and the chemical integrity of your reagents.

Hazard Assessment & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand why the chemical is hazardous. Based on structural analogs like 1[1], this compound exhibits a consistent and specific hazard profile:

  • Thiol Volatility & Odor (Stench): The -SH group has an exceptionally low olfactory threshold. While trace amounts are not inherently lethal, the severe stench can cause physiological distress (nausea, headaches) and trigger false gas leak alarms in the facility.

  • Mucosal & Dermal Irritation: The compound is a recognized skin and eye irritant. The nucleophilic nature of the thiol, combined with the basicity of the triazole nitrogens, allows it to aggressively interact with biological membranes and proteins.

  • Oxidative Instability: In the presence of atmospheric oxygen, free thiols spontaneously oxidize into disulfides (R-S-S-R). This is not just a safety hazard, but a chemical integrity issue that will ruin your reaction yields.

Table 1: Quantitative & Qualitative Hazard Summary (Extrapolated from2[2])

Hazard ClassGHS CategoryHazard StatementMechanistic Cause
Acute Toxicity (Oral/Dermal) Category 4H302, H312Disruption of cellular redox balance via free -SH interactions.
Skin Corrosion/Irritation Category 2H315Nucleophilic attack and protein binding on the epidermis.
Serious Eye Damage Category 2AH319Direct mucosal irritation from the triazole nitrogen/thiol.
STOT (Single Exposure) Category 3H335Inhalation of volatile thiol dust irritates the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab gear." PPE must be specifically tailored to the chemical properties of organic thiols to prevent permeation and exposure, as outlined by .

  • Hand Protection:

    • Selection: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness for inner, 0.15 mm for outer).

    • Causality: Latex is highly permeable to organic sulfur compounds. Nitrile provides a superior chemical barrier against thiols. If the outer glove is contaminated, it must be removed immediately to prevent permeation to the skin.

  • Eye & Face Protection:

    • Selection: Snug-fitting chemical splash goggles (EN 166 / ANSI Z87.1 compliant).

    • Causality: Dust or micro-droplets of triazole-thiols can cause severe corneal irritation. Standard safety glasses lack the orbital seal required to block volatile vapors.

  • Body Protection:

    • Selection: Flame-retardant, fluid-resistant lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging into the reagent and eliminate gaps between the glove and the arm, directly mitigating dermal absorption risks (H312).

  • Respiratory Protection:

    • Selection: Work strictly inside a certified chemical fume hood (face velocity 80-120 fpm).

Operational Workflow & Handling Protocol

To maintain scientific integrity and trust, every step of your workflow must prevent the release of the compound into the ambient lab environment. The following protocol is a self-validating system: if you smell the compound, your containment has failed.

Step-by-Step Methodology:

  • Preparation: Purge your reaction vessel with an inert gas (Argon or Nitrogen). Because thiols are prone to oxidative dimerization, excluding oxygen validates the purity of your starting material.

  • Weighing by Difference: Do not weigh this compound on an open bench. Weigh the compound in a sealed vial, tare it, move the vial into the fume hood, transfer the estimated amount to the reaction flask, reseal both, and re-weigh the original vial. The difference is your exact mass transferred. Causality: This prevents thiol dust from contaminating the balance area.

  • Solubilization: Dissolve the compound in the reaction solvent (e.g., DMF, DCM, or Ethanol) immediately. Solubilization drastically reduces the vapor pressure, mitigating the stench hazard.

  • Reaction Execution: Equip the reaction setup with a bleach scrubber. Venting the reaction through a 10% sodium hypochlorite (NaOCl) solution oxidizes any escaping thiol vapors before they reach the exhaust.

ThiolWorkflow Storage 1. Storage (Inert Gas/Desiccator) PPE 2. PPE Verification (Nitrile, Goggles, Lab Coat) Storage->PPE Weighing 3. Weighing & Transfer (Inside Fume Hood) PPE->Weighing Reaction 4. Reaction Setup (Closed System / Scrubber) Weighing->Reaction Cleanup 5. Decontamination (10% Bleach Solution) Reaction->Cleanup Waste 6. Waste Disposal (Segregated Thiol Waste) Cleanup->Waste

Step-by-step operational workflow for the safe handling of volatile organic thiols.

Spill Management & Decontamination

A spill of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol requires immediate chemical neutralization, not just physical cleanup.

Decontamination Protocol:

  • Containment: Cover the solid spill with damp sand or a universal absorbent pad to prevent dust aerosolization. Keep the fume hood sash open to maximize exhaust.

  • Chemical Oxidation (The "Bleach Method"): Prepare a fresh 5-10% sodium hypochlorite (bleach) solution. Slowly apply it to the spill area.

    • Causality: The hypochlorite oxidizes the highly odorous free thiol (-SH) first to a disulfide, and ultimately to a highly water-soluble, odorless sulfonate (-SO3H). This scientifically validates the elimination of the hazard rather than just masking the odor.

  • Cleanup: Allow 15 minutes of contact time for complete oxidation. Wipe up the residue with paper towels and place them in a sealed, clearly labeled hazardous waste container.

Decontamination Thiol Free Thiol (R-SH) Volatile, Odorous Disulfide Disulfide (R-S-S-R) Intermediate Thiol->Disulfide Mild Oxidation Bleach Sodium Hypochlorite (NaOCl, Oxidant) Bleach->Thiol Applies to Sulfonate Sulfonate (R-SO3H) Water-Soluble, Odorless Disulfide->Sulfonate Excess NaOCl

Chemical oxidation pathway of thiols to odorless sulfonates using sodium hypochlorite.

Disposal Plan

Improper disposal of thiols leads to severe lab odor issues and environmental contamination.

  • Segregation (Critical): NEVER mix thiol waste with acidic waste. Acidic conditions can cause the release of highly toxic hydrogen sulfide (H2S) gas or other volatile sulfur compounds.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be sealed in a secondary container (e.g., a zip-top bag) before being placed in the solid hazardous waste bin.

  • Liquid Waste: Collect organic solutions of the compound in a dedicated "Halogenated/Thiol Organic Waste" carboy. Ensure the carboy is kept in a well-ventilated, designated waste cabinet.

References

  • Fisher Scientific. Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. Retrieved from:

  • National Institutes of Health (NIH) / PubChem. Compound Summary: 4,5-dimethyl-4H-1,2,4-triazole-3-thiol (CID 2063529). Retrieved from:[2]

  • Sigma-Aldrich. Product Information & Properties: 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved from:[1]

Sources

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